Product packaging for 6-Fluorobenzo[d]thiazol-5-amine(Cat. No.:CAS No. 127682-36-4)

6-Fluorobenzo[d]thiazol-5-amine

Cat. No.: B590469
CAS No.: 127682-36-4
M. Wt: 168.189
InChI Key: GDQUVVDYNBCALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Fluorobenzo[d]thiazol-5-amine is a chemical compound with the molecular formula C7H5FN2S and a molecular weight of 168.19 g/mol . Its CAS Registry Number is 127682-36-4 . As a fluorinated benzothiazole derivative, this compound is part of a class of heterocyclic structures known for their significant potential in medicinal and materials chemistry research. Benzothiazole cores, especially aminated and fluorinated variants, are frequently investigated as key scaffolds in the development of pharmaceutical agents and bioactive probes . Researchers value this specific amine-substituted fluorobenzothiazole for its potential use in synthesizing more complex molecules and exploring structure-activity relationships. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2S B590469 6-Fluorobenzo[d]thiazol-5-amine CAS No. 127682-36-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127682-36-4

Molecular Formula

C7H5FN2S

Molecular Weight

168.189

IUPAC Name

6-fluoro-1,3-benzothiazol-5-amine

InChI

InChI=1S/C7H5FN2S/c8-4-1-7-6(2-5(4)9)10-3-11-7/h1-3H,9H2

InChI Key

GDQUVVDYNBCALK-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1N)F)SC=N2

Synonyms

5-Benzothiazolamine,6-fluoro-(9CI)

Origin of Product

United States

Foundational & Exploratory

Navigating the Landscape of Fluorinated Benzothiazoles: A Technical Guide to 6-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the subject compound: Initial searches for "6-Fluorobenzo[d]thiazol-5-amine" did not yield a specific CAS number or extensive technical data. This suggests that this particular isomer may be a novel or less-studied compound. Consequently, this guide will focus on the closely related and well-documented isomer, 6-Fluorobenzo[d]thiazol-2-amine (CAS No: 348-40-3) . This compound serves as a valuable model for researchers, scientists, and drug development professionals interested in the synthesis and application of fluorinated benzothiazole scaffolds.

Core Compound Identification and Properties

6-Fluorobenzo[d]thiazol-2-amine is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry due to the versatile biological activities of the benzothiazole core. The fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

PropertyValueReference
CAS Number 348-40-3[1][2][3]
Molecular Formula C₇H₅FN₂S[1][3]
Molecular Weight 168.19 g/mol [1][3]
Melting Point 183-185 °C[3]
Boiling Point 312.0 ± 34.0 °C at 760 mmHg[1]
Appearance Off-white to tan crystalline powder[4]
Purity ≥ 97-99% (Commercially available)[1][3]
MDL Number MFCD00013336[1][3]

Synthesis and Experimental Protocols

The synthesis of 6-fluorobenzo[d]thiazol-2-amine is a key process for its further derivatization and biological evaluation. Below is a typical experimental protocol for its preparation.

Synthesis of 6-Fluorobenzo[d]thiazol-2-amine

A common method for the synthesis of 2-aminobenzothiazoles is the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen.

Experimental Protocol:

  • Reaction Setup: To a solution of p-fluoroaniline (0.2 mol) in glacial acetic acid (30 mL), add a solution of potassium thiocyanate (0.8 mol) in 95% acetic acid (50 mL).[5]

  • Bromination: Cool the mixture to 0°C. A solution of bromine (7.5 mL) in glacial acetic acid (30 mL) is then added dropwise with constant stirring, ensuring the temperature is maintained between 0 and 10°C.[5]

  • Reaction Progression: After the complete addition of bromine, the reaction mixture is stirred for an additional 2 hours at a temperature below room temperature, followed by 10 hours at room temperature.[5]

  • Work-up and Purification: The resulting precipitate is collected, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.

G General Synthesis Workflow for 6-Fluorobenzo[d]thiazol-2-amine cluster_reactants Reactants cluster_reagents Reagents & Solvents p_fluoroaniline p-Fluoroaniline reaction_mixture Reaction Mixture p_fluoroaniline->reaction_mixture potassium_thiocyanate Potassium Thiocyanate potassium_thiocyanate->reaction_mixture acetic_acid Glacial Acetic Acid acetic_acid->reaction_mixture bromine Bromine bromine->reaction_mixture Dropwise at 0-10°C product 6-Fluorobenzo[d]thiazol-2-amine reaction_mixture->product Stirring & Purification

Caption: General synthesis workflow for 6-fluorobenzo[d]thiazol-2-amine.

Biological Activity and Signaling Pathways

Derivatives of 6-fluorobenzo[d]thiazol-2-amine have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer and anti-inflammatory agents.[6][7][8]

Anticancer and Anti-inflammatory Effects

Recent studies have shown that benzothiazole derivatives can induce apoptosis (programmed cell death) in various cancer cell lines, including pancreatic, cervical, and hepatocellular carcinoma.[6][9][10] The mechanism of action often involves the modulation of key signaling pathways that are crucial for cancer cell survival and proliferation, as well as inflammatory responses.

Two of the most prominent pathways affected by benzothiazole derivatives are the NF-κB and the AKT/ERK signaling pathways.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a critical regulator of inflammation and cell survival. In many cancers, the NF-κB pathway is constitutively active, leading to the expression of genes that promote cell proliferation, angiogenesis, and metastasis, while inhibiting apoptosis. Certain benzothiazole derivatives have been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes like COX-2 and iNOS.[6]

G Inhibition of the NF-κB Signaling Pathway benzothiazole Benzothiazole Derivative nf_kb NF-κB Activation benzothiazole->nf_kb Inhibits inflammatory_genes Expression of COX-2, iNOS nf_kb->inflammatory_genes Promotes apoptosis Apoptosis nf_kb->apoptosis Inhibits

Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.

  • AKT and ERK Pathways: The PI3K/AKT and MAPK/ERK pathways are two major signaling cascades that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a common feature of many cancers. Some novel benzothiazole compounds have been found to exert their anticancer effects by inhibiting the phosphorylation of both AKT and ERK proteins, leading to the induction of apoptosis and cell cycle arrest.[7]

G Dual Inhibition of AKT and ERK Signaling Pathways benzothiazole Benzothiazole Derivative akt AKT Phosphorylation benzothiazole->akt Inhibits erk ERK Phosphorylation benzothiazole->erk Inhibits cell_proliferation Cell Proliferation & Survival akt->cell_proliferation erk->cell_proliferation apoptosis Apoptosis cell_proliferation->apoptosis Inhibits

Caption: Dual inhibition of AKT and ERK signaling pathways.

Experimental Protocols for Biological Evaluation

The biological activities of 6-fluorobenzo[d]thiazol-2-amine derivatives are typically assessed using a variety of in vitro assays.

  • Cell Viability Assay (MTT Assay): To evaluate the cytotoxic effects of the compounds on cancer cell lines.

    • Cancer cells are seeded in 96-well plates and incubated.

    • The cells are then treated with various concentrations of the benzothiazole derivatives for a specified period (e.g., 24-72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The results are used to determine the concentration at which the compound inhibits cell growth by 50% (GI₅₀ or IC₅₀).

  • Apoptosis Assay (Flow Cytometry): To determine if the compounds induce apoptosis.

    • Cells are treated with the benzothiazole derivatives.

    • The cells are then harvested and stained with Annexin V and Propidium Iodide (PI).

    • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis: To investigate the effect of the compounds on the expression levels of specific proteins in signaling pathways (e.g., p-AKT, p-ERK, NF-κB).

    • Cells are treated with the compounds, and cell lysates are prepared.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific to the target proteins, followed by secondary antibodies.

    • The protein bands are visualized using a chemiluminescence detection system.

Conclusion

6-Fluorobenzo[d]thiazol-2-amine is a key building block in the development of novel therapeutic agents. Its derivatives have shown significant promise as anticancer and anti-inflammatory agents, primarily through the modulation of critical cellular signaling pathways such as NF-κB, AKT, and ERK. The experimental protocols and data presented in this guide provide a foundation for researchers and scientists to further explore the potential of this and related fluorinated benzothiazole compounds in drug discovery and development. Further research into other isomers, such as the initially queried this compound, may reveal unique biological activities and therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis of 6-Fluorobenzo[d]thiazol-5-amine

Abstract: This technical guide outlines a proposed synthetic pathway for this compound, a molecule of interest in medicinal chemistry. Due to the limited availability of a direct, documented synthesis, this guide provides a plausible multi-step route starting from commercially available precursors. The proposed pathway involves the synthesis of a 6-fluorobenzothiazole core, followed by regioselective nitration and subsequent reduction to yield the target compound. This document includes detailed, adapted experimental protocols, tabulated quantitative data from analogous reactions, and visualizations of the synthesis pathway and experimental workflows to aid in practical laboratory applications.

Introduction

Benzothiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of fluorine into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. This compound is a fluorinated benzothiazole derivative with potential applications in drug discovery. This guide details a feasible, albeit proposed, synthetic route for its preparation.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a three-step process commencing with the synthesis of 2-amino-6-fluorobenzothiazole, followed by nitration at the 5-position and concluding with the reduction of the nitro group.

Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole (3)

The initial step involves the formation of the benzothiazole ring system from a commercially available substituted aniline. The reaction of 4-fluoroaniline (1) with potassium thiocyanate (2) in the presence of bromine is a well-established method for the synthesis of 2-aminobenzothiazoles.

Reaction Scheme: 4-fluoroaniline (1) + KSCN (2) --(Br₂, Acetic Acid)--> 2-Amino-6-fluorobenzothiazole (3)

Experimental Protocol: To a solution of 4-fluoroaniline (0.1 mol) in glacial acetic acid (150 mL), potassium thiocyanate (0.4 mol) is added, and the mixture is stirred until all solids dissolve. The solution is then cooled in an ice bath to below 10°C. A solution of bromine (0.1 mol) in glacial acetic acid (50 mL) is added dropwise while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at low temperature, followed by stirring for 10-12 hours at room temperature. The mixture is then poured into ice water, and the resulting precipitate is collected by filtration. The crude product is washed with water and then neutralized with a sodium bicarbonate solution. The solid is collected, dried, and can be recrystallized from ethanol to yield pure 2-Amino-6-fluorobenzothiazole (3)[1].

Step 2: Synthesis of 2-Amino-6-fluoro-5-nitrobenzo[d]thiazole (4)

The second step is the regioselective nitration of the 2-amino-6-fluorobenzothiazole (3). The directing effects of the amino and fluoro groups are expected to favor nitration at the 5-position.

Reaction Scheme: 2-Amino-6-fluorobenzothiazole (3) --(HNO₃, H₂SO₄)--> 2-Amino-6-fluoro-5-nitrobenzo[d]thiazole (4)

Experimental Protocol: 2-Amino-6-fluorobenzothiazole (0.05 mol) is added portion-wise to concentrated sulfuric acid (100 mL) at 0°C with stirring. A cooled mixture of concentrated nitric acid (0.06 mol) and concentrated sulfuric acid (20 mL) is then added dropwise, ensuring the temperature does not exceed 5°C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours. The mixture is then carefully poured onto crushed ice. The resulting precipitate is filtered, washed thoroughly with cold water until the washings are neutral, and then dried. The crude product can be purified by column chromatography or recrystallization.

Step 3: Synthesis of this compound (5)

The final step is the reduction of the nitro group of 2-Amino-6-fluoro-5-nitrobenzo[d]thiazole (4) to the corresponding amine. A common and effective method for this transformation is the use of a reducing agent such as tin(II) chloride or catalytic hydrogenation.

Reaction Scheme: 2-Amino-6-fluoro-5-nitrobenzo[d]thiazole (4) --(SnCl₂·2H₂O, HCl)--> this compound (5)

Experimental Protocol: To a solution of 2-Amino-6-fluoro-5-nitrobenzo[d]thiazole (0.02 mol) in ethanol (100 mL), tin(II) chloride dihydrate (0.1 mol) is added, followed by the slow addition of concentrated hydrochloric acid (20 mL) while stirring. The reaction mixture is then heated to reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is diluted with water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Purification by column chromatography can provide the final compound, this compound (5).

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions reported in the literature.

StepStarting MaterialProductReagentsTypical Yield (%)
14-fluoroaniline2-Amino-6-fluorobenzothiazoleKSCN, Br₂, Acetic Acid80-90[1]
22-Amino-6-fluorobenzothiazole2-Amino-6-fluoro-5-nitrobenzo[d]thiazoleHNO₃, H₂SO₄60-75
32-Amino-6-fluoro-5-nitrobenzo[d]thiazoleThis compoundSnCl₂·2H₂O, HCl75-85

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Benzothiazole Formation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction 4-fluoroaniline 4-fluoroaniline Intermediate_1 2-Amino-6-fluorobenzothiazole 4-fluoroaniline->Intermediate_1 Br₂, Acetic Acid KSCN KSCN KSCN->Intermediate_1 Intermediate_2 2-Amino-6-fluoro-5-nitrobenzo[d]thiazole Intermediate_1->Intermediate_2 HNO₃, H₂SO₄ Final_Product This compound Intermediate_2->Final_Product SnCl₂·2H₂O, HCl Experimental_Workflow start Start dissolve Dissolve 2-Amino-6-fluorobenzothiazole in conc. H₂SO₄ at 0°C start->dissolve add_nitrating_mixture Add HNO₃/H₂SO₄ mixture dropwise at < 5°C dissolve->add_nitrating_mixture stir_cold Stir at 0-5°C for 2 hours add_nitrating_mixture->stir_cold stir_rt Stir at room temperature for 4 hours stir_cold->stir_rt quench Pour onto crushed ice stir_rt->quench filter Filter the precipitate quench->filter wash Wash with cold water until neutral filter->wash dry Dry the product wash->dry end End dry->end

References

Spectroscopic Analysis of 6-Fluorobenzothiazole Amines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that form the core structure of various pharmaceuticals. Their biological activity is intrinsically linked to their molecular structure, making detailed spectroscopic characterization essential. This document provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Fluorobenzo[d]thiazol-2-amine and its derivatives, along with the experimental protocols for these analytical techniques.

Spectroscopic Data

The following sections summarize the available spectroscopic data for 6-Fluorobenzo[d]thiazol-2-amine and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the ¹H and ¹³C NMR data for derivatives of 6-fluorobenzothiazole.

Table 1: ¹H NMR Spectroscopic Data for 6-Fluorobenzothiazole Derivatives

CompoundSolventChemical Shift (δ) ppm
N-(6-fluorobenzo[d]thiazol-2-yl)benzamideDMSO-d₆12.99 (s, 1H, -CONH), 8.21–8.11 (m, 2H, Ph-H), 8.06 (dd, J = 8.7, 5.5 Hz, 1H, Ph-H), 7.68 (t, J = 7.4 Hz, 1H, Ph-H), 7.65–7.53 (m, 3H, Ph-H), 7.23 (td, J = 9.1, 2.4 Hz, 1H, Ph-H)[1]
6-fluoro-N-phenethylbenzo[d]thiazol-2-amineDMSO-d₆12.85 (s, 1H, -NH), 8.07–8.04 (m, 1H, Ph-H), 7.85–7.79 (m, 3H, Ph-H), 7.60 (dd, J = 9.9, 2.5 Hz, 1H, Ph-H), 7.25–7.13 (m, 3H, Ph-H), 3.89 (s, 2H, -CH₂), 3.87 (s, 2H, -CH₂)[1]
N-(2,6-dichlorobenzyl)-6-fluorobenzo[d]thiazol-2-amineDMSO-d₆8.57 (d, J = 4.5 Hz, 1H, Ph-H), 7.70 (dd, J = 8.6, 5.6 Hz, 1H, Ph-H), 7.55 (d, J = 8.1 Hz, 2H, Ph-H), 7.43 (dd, J = 8.7, 7.5 Hz, 1H, Ph-H), 7.28 (dd, J = 10.4, 2.5 Hz, 1H, Ph-H), 6.99–6.85 (m, 1H, Ph-H), 4.83 (s, 2H, -CH₂)[1]

Table 2: ¹³C NMR Spectroscopic Data for a 6-Fluorobenzothiazole Derivative

CompoundSolventChemical Shift (δ) ppm
N-(6-fluorobenzo[d]thiazol-2-yl)benzamideDMSO-d₆166.4 (thiazole-C), 163.0 (Ph-C), 161.6 (Ph-C), 160.6 (Ph-C), 133.4 (Ph-C), 132.1 (Ph-C), 129.1 (Ph-C), 128.8 (Ph-C), 127.8 (benzothiazole-C), 123.5 (C, d, J C−C−C−F = 10.10 Hz), 112.2 (C, d, J C−C−F = 24.24 Hz), 107.0 (C, d, J C−C−F = 24.24 Hz)[1]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 6-fluorobenzothiazole derivatives are presented below.

Table 3: IR Spectroscopic Data for 6-Fluorobenzothiazole Derivatives

CompoundSample Prep.Characteristic Absorption Bands (cm⁻¹)
6-flouro-2-aminebenzothiazoleKBr3435 - 3254 (NH₂), 3043 (Ar-H), 1615 (C=N), 1059 (C=S), 715 (C-F)
2-(4-chlorophenyl)-3-(7-(dimethylamino)-6-fluorobenzo[d]thiazol-2-yl)thiazolidin-4-oneKBr1665 (C=O of thiazolidinone ring), 1601 (C=N), 1500 (C=C), 1186 (C-S), 1083 (C-F)[2]
2-(4-chlorophenyl)-3-(7-(diethylamino)-6-fluorobenzo[d]thiazol-2-yl)thiazolidin-4-oneKBr1733 (C-Cl), 1652 (C=O of thiazolidinone ring), 1589 (C=N), 1583 (C=C), 1135 (C-S), 1058 (C-F)[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 4: ESI-MS Data for 6-Fluorobenzothiazole Derivatives

CompoundIonization Mode[M+H]⁺
N-(6-fluorobenzo[d]thiazol-2-yl)benzamideESI273.1[1]
6-fluoro-N-phenethylbenzo[d]thiazol-2-amineESI273.1[1]
N-(2,6-dichlorobenzyl)-6-fluorobenzo[d]thiazol-2-amineESI327.0[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.[1][2] The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, and chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).

IR Spectroscopy

For solid samples, the thin solid film or KBr pellet method is commonly used.[3][4]

  • Thin Solid Film Method: A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone.[3] A drop of this solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound. The spectrum is then recorded using an FT-IR spectrometer.[3][4]

  • KBr Pellet Method: The sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. This pellet is then placed in the sample holder of the IR spectrometer.

Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing polar molecules like benzothiazole derivatives. The analysis is typically performed using a liquid chromatography-mass spectrometer (LC-MS) system. For benzothiazole derivatives, detection can be carried out in both positive and negative ion modes, depending on the specific analytes.[5] The choice of solvent, analyte concentration, and instrument parameters such as capillary temperature and spray voltage can significantly influence the resulting mass spectrum.[6]

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Novel Compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_interpretation Data Analysis & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Determination Structure Elucidation Data_Processing->Structure_Determination Report Final Report & Publication Structure_Determination->Report

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide: 6-Fluorobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: An Examination of the 6-Fluorobenzo[d]thiazol-5-amine Scaffold and its Derivatives

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of 6-fluorobenzo[d]thiazole derivatives, with a focus on their potential therapeutic applications. While specific mechanistic data for this compound is not extensively available in the current body of scientific literature, this document synthesizes the known biological activities of structurally related compounds to infer potential mechanisms of action and guide future research. The benzothiazole core is a prominent scaffold in medicinal chemistry, and its derivatives have demonstrated a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide will detail the synthesis, biological evaluation, and potential signaling pathways associated with various 6-fluorobenzothiazole analogues.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole ring system, a bicyclic structure composed of a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutic agents. The unique electronic and structural characteristics of this scaffold allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. The incorporation of a fluorine atom at the 6-position of the benzothiazole ring can significantly enhance metabolic stability, binding affinity, and cell permeability, making 6-fluorobenzothiazole a particularly attractive starting point for drug discovery.

Synthesis of 6-Fluorobenzothiazole Derivatives

The synthesis of 6-fluorobenzothiazole derivatives typically begins with the appropriate aniline precursor. A common synthetic route involves the reaction of p-fluoroaniline with potassium thiocyanate in the presence of bromine and acetic acid to form the 2-amino-6-fluorobenzothiazole core.[1] This intermediate can then be further modified at the 2-amino position to generate a library of diverse compounds.

For instance, Schiff bases can be synthesized by reacting 2-amino-6-fluorobenzothiazole with various substituted aldehydes.[1][2] These Schiff bases can then be cyclized with reagents like chloroacetyl chloride or thioglycolic acid to introduce additional heterocyclic rings, such as thiazolidinones.[2]

Logical Relationship of Synthesis

A p-Fluoroaniline C 2-Amino-6-fluorobenzothiazole A->C + B Potassium Thiocyanate, Bromine, Acetic Acid B->C E Schiff Base Intermediate C->E + D Substituted Aldehyde D->E F Thiazolidinone Derivative E->F + G Chloroacetyl Chloride or Thioglycolic Acid G->F

Caption: General synthetic scheme for 6-fluorobenzothiazole derivatives.

Biological Activities of 6-Fluorobenzothiazole Derivatives

Derivatives of the 6-fluorobenzothiazole scaffold have been investigated for a range of biological activities. The following sections summarize the key findings in major therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of benzothiazole derivatives as anticancer agents.[3][4] While the precise mechanisms are often multifaceted and compound-specific, several key pathways have been implicated.

One study on 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives, which share a similar structural motif, demonstrated potent anti-proliferative activity against HPV18-positive cervical cancer cells (HeLa).[4] The lead compound in this study, H1, exhibited an IC50 of 380 nM and was found to induce cell cycle arrest at the G1 phase and promote apoptosis.[4] Mechanistic investigations suggested that the anticancer effect was mediated through the downregulation of the HPV oncoprotein E7 and its associated cellular pathway, E7/Rb/E2F-1/DNMT1.[4] Furthermore, proteomic analysis indicated that E7 might be targeted for degradation via E3 ubiquitin ligases.[4]

Experimental Workflow for Anticancer Evaluation

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cancer Cell Lines (e.g., A431, A549, H1299) B MTT Assay (Cell Proliferation) A->B C Flow Cytometry (Apoptosis & Cell Cycle) A->C D Wound Healing Assay (Cell Migration) A->D E Western Blot (Protein Expression) A->E G Tumor Growth Inhibition B->G Lead Compound Identification F Xenograft Model (e.g., HeLa in mice) F->G A Inflammatory Stimulus (e.g., LPS) B Macrophage (RAW264.7) A->B C Signaling Cascade (e.g., NF-κB) B->C E Pro-inflammatory Cytokines (IL-6, TNF-α) C->E D Benzothiazole Derivative D->C Inhibition

References

Navigating the Therapeutic Potential of 6-Fluorobenzo[d]thiazol-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a fluorine atom at the 6-position of the benzothiazole ring, coupled with an amine group at the 5-position, presents a molecule of significant interest for therapeutic applications: 6-Fluorobenzo[d]thiazol-5-amine. While direct and extensive research on this specific molecule is emerging, this guide synthesizes the known biological activities of structurally related 6-fluorobenzothiazole and aminobenzothiazole derivatives to forecast its potential therapeutic profile and guide future research. This analysis is based on a comprehensive review of existing literature on analogous compounds, providing a foundational understanding for researchers in drug discovery and development.

Potential Biological Activities of the 6-Fluorobenzothiazole Scaffold

Derivatives of 6-fluorobenzothiazole have demonstrated a remarkable range of biological activities, suggesting that this compound could be a promising candidate for various therapeutic areas. The table below summarizes the observed activities of several closely related compounds.

Compound ClassSpecific Derivative ExampleObserved Biological ActivityReference
Thiazolidinone-substituted 6-fluorobenzothiazoles3-(7-Chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-Chlorophenyl) thiazolidin-4-oneAnthelmintic[1]
Sulfonamido-substituted 6-fluorobenzothiazoles6-fluoro-7-(substituted)-(2-N-p-anilinosulfonamido) benzothiazolesAntibacterial, Antifungal[2]
Aminophenyl-substituted 5-fluorobenzothiazoles2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleAntitumor[2][3][4]
Amide-substituted 6-fluorobenzothiazolesN-(6-fluorobenzo[d]thiazol-2-yl)benzamideAnticancer, Anti-inflammatory[5]
Triazolo-fused 6-fluorobenzothiazoles6-fluoro-triazolo-benzothiazole analoguesAntimitotic[6]
Aminobenzothiazole-benzoxazole derivatives2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivativesAnticancer (Anti-HPV)[7]
Aminobenzothiazole-benzamide derivatives3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivativesAnticancer (ROR1 inhibitor)[8]

Experimental Protocols for Evaluating Biological Activity

The biological evaluation of benzothiazole derivatives typically involves a battery of in vitro and in vivo assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments cited in the literature for related compounds.

Anticancer Activity Assessment

1. Cell Proliferation Assay (MTT Assay):

  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Human cancer cell lines (e.g., A431, A549, H1299) are seeded in 96-well plates and allowed to adhere overnight.[5]

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

    • Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[7]

2. Apoptosis and Cell Cycle Analysis (Flow Cytometry):

  • Objective: To evaluate the effect of the compound on apoptosis and cell cycle progression.

  • Methodology:

    • Cancer cells are treated with the compound at its IC50 concentration for a defined period.

    • For apoptosis analysis, cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).

    • For cell cycle analysis, cells are fixed, permeabilized, and stained with PI.

    • The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[5][7]

3. Western Blot Analysis:

  • Objective: To investigate the effect of the compound on the expression levels of specific proteins involved in signaling pathways.

  • Methodology:

    • Cells are treated with the compound, and total protein is extracted.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., proteins in the E7/Rb/E2F-1/DNMT1 pathway).[7]

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescence detection system.

Anti-inflammatory Activity Assessment

Enzyme-Linked Immunosorbent Assay (ELISA):

  • Objective: To measure the levels of pro-inflammatory cytokines.

  • Methodology:

    • Mouse monocyte macrophages (e.g., RAW264.7) are stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound.[5]

    • The cell culture supernatant is collected after a specific incubation period.

    • The concentrations of inflammatory cytokines such as IL-6 and TNF-α in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[5]

Potential Signaling Pathways

The anticancer activity of many benzothiazole derivatives is attributed to their interaction with specific signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to target pathways related to human papillomavirus (HPV) oncoproteins and receptor tyrosine kinases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROR1 ROR1 Src Src ROR1->Src Activation p38 p38 MAPK ROR1->p38 Inhibition Proliferation Cell Proliferation & Survival Src->Proliferation Apoptosis Apoptosis p38->Apoptosis Activation G1_Arrest G1 Cell Cycle Arrest Benzothiazole 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative (7h) Benzothiazole->ROR1 Inhibition Benzothiazole->p38 Reactivation Benzothiazole->G1_Arrest

Caption: ROR1 signaling pathway targeted by aminobenzothiazole derivatives.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing novel anticancer agents from a library of synthesized compounds follows a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.

G Synthesis Compound Synthesis (e.g., Benzothiazole Derivatives) Screening In Vitro Proliferation Assay (MTT on A431, A549, H1299 cells) Synthesis->Screening Active_Compound Identification of Active Compound (e.g., Compound B7) Screening->Active_Compound Mechanism Mechanism of Action Studies Active_Compound->Mechanism ADME In Silico ADME/T Prediction (SwissADME, admetSAR) Active_Compound->ADME Apoptosis Apoptosis Assay (Flow Cytometry) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Migration Cell Migration Assay (Wound Healing) Mechanism->Migration Protein_Expression Protein Expression Analysis (Western Blot) Mechanism->Protein_Expression Lead_Compound Lead Compound for Further Development Apoptosis->Lead_Compound Cell_Cycle->Lead_Compound Migration->Lead_Compound Protein_Expression->Lead_Compound ADME->Lead_Compound

Caption: Workflow for anticancer screening of benzothiazole derivatives.

Conclusion and Future Directions

The 6-fluorobenzothiazole core represents a versatile scaffold with significant potential for the development of novel therapeutic agents. The collective evidence from structurally related compounds strongly suggests that this compound is a compelling candidate for investigation, particularly in the fields of oncology, infectious diseases, and inflammatory disorders. The fluorine substituent is known to often enhance metabolic stability and binding affinity, which could translate to improved pharmacokinetic and pharmacodynamic properties.

It is imperative that future research efforts be directed towards the synthesis and comprehensive biological evaluation of this compound. Elucidating its specific molecular targets and mechanisms of action will be crucial in unlocking its full therapeutic potential. The methodologies and insights presented in this guide provide a solid framework for embarking on this exciting area of drug discovery.

References

An In-depth Technical Guide on 6-Fluorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on derivatives of 6-fluorobenzothiazole, primarily 6-fluorobenzo[d]thiazol-2-amine and its analogs, due to the limited availability of published literature on 6-fluorobenzo[d]thiazol-5-amine in the initial search. The information presented herein is a comprehensive review of the synthesis, characterization, and biological activities of these accessible derivatives.

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] The incorporation of a fluorine atom into the benzothiazole nucleus can significantly modulate the physicochemical and biological properties of the resulting compounds, often leading to enhanced potency and improved pharmacokinetic profiles.[3] This guide provides a detailed overview of the synthesis, characterization, and biological evaluation of 6-fluorobenzothiazole derivatives, with a primary focus on the 2-amino substituted analogs.

Synthesis of 6-Fluorobenzothiazole Derivatives

The primary synthetic route to 2-amino-6-fluorobenzothiazole involves the reaction of p-fluoroaniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid. This reaction proceeds via an electrophilic cyclization mechanism. Further derivatization at the 2-amino group or at other positions on the benzothiazole ring allows for the generation of a diverse library of compounds.

Synthesis of 2-amino-6-fluorobenzothiazole (General Procedure):

A solution of p-fluoroaniline (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid is prepared and cooled to 0-10°C.[4] A solution of bromine (0.375 equivalents) in glacial acetic acid is then added dropwise with stirring, maintaining the temperature below 10°C.[4] After the addition is complete, the reaction mixture is stirred at a low temperature for 2 hours and then at room temperature for 10 hours.[4] The resulting precipitate is collected, washed, and can be recrystallized from a suitable solvent like ethanol to yield 2-amino-6-fluorobenzothiazole.[4]

Synthesis of N-substituted 6-fluorobenzothiazol-2-amine Derivatives (General Procedure for Schiff Base Formation):

To a solution of 2-amino-6-fluorobenzothiazole (1 equivalent) in a suitable solvent such as methanol or ethanol, an appropriate aldehyde (1-2 equivalents) and a few drops of glacial acetic acid are added.[1][5] The mixture is then refluxed for several hours.[1][5] Upon cooling, the solid product is separated, filtered, and recrystallized to give the corresponding Schiff base derivative.[1]

Synthesis of 2,2'-(2-(2-benzylidenehydrazinyl)-6-fluorobenzo[d]thiazol-7-ylazanediyl) diethanol derivatives:

2-amino-7-chloro-6-fluorobenzothiazole is first treated with hydrazine hydrate and concentrated HCl.[6] The resulting intermediate is then reacted with various substituted aromatic aldehydes to form Schiff's bases.[6] The final compounds are synthesized by substituting the 7-chloro group with diethanolamine in the presence of triethylamine.[6]

Chemical and Physical Properties

The physicochemical properties of 6-fluorobenzothiazole derivatives are crucial for their biological activity and drug-likeness. The fluorine substitution influences factors such as lipophilicity, metabolic stability, and receptor binding affinity.

Table 1: Physicochemical Properties of 2-Amino-6-fluorobenzothiazole

PropertyValueReference
CAS Number348-40-3[7]
Molecular FormulaC₇H₅FN₂S[7]
Molecular Weight168.19 g/mol [7]
Melting Point183-185 °C[7]
AppearanceSolid[8]

Table 2: Characterization Data for Selected 6-Fluorobenzothiazole Derivatives

CompoundYield (%)Melting Point (°C)Spectroscopic DataReference
2-amino-6-fluorobenzothiazole89187-190IR (KBr, cm⁻¹): 3435-3254 (NH₂), 3043 (Ar-H), 1615 (C=N), 1059 (C=S), 715 (C-F)[4]
6-flouro-N-(4-hydroxy benzylidene)-2-aminobenzothiazole77128-130IR (KBr, cm⁻¹): 3434 (NH), 1648 (CH=N), 3036 (Ar-H), 1515 (C=C); ¹H-NMR (400 MHz, DMSO-d6), δ (ppm): 7.10-7.08 (m, Ar-H), 9.11-9.13 (s, 1H, NH)[4]
2-(4-chlorophenyl)-3-(7-(dimethylamino)-6-fluorobenzo[d]thiazol-2-yl)thiazolidin-4-one34.669IR (KBr/cm⁻¹): 1500 (C=C), 1601 (C=N), 1083 (C-F), 1665 (C=O); ¹H NMR (300MHz, DMSO): 6.82-7.39 (Ar-H), 3.09 (CH₃), 8.98 (CH₂)[1]
2-(4-chlorophenyl)-3-(7-(diethylamino)-6-fluorobenzo[d]thiazol-2-yl)thiazolidin-4-one3788IR (KBr/cm⁻¹): 1583 (C=C), 1589 (C=N), 1058 (C-F), 1733 (C-Cl), 1652 (C=O); ¹H NMR (300MHz, DMSO): 6.76-7.13 (Ar-H), 3.71 (CH₂), 2.63 (CH)[1]

Biological Activities

Derivatives of 6-fluorobenzothiazole have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents.

Several studies have highlighted the anticancer potential of 6-fluorobenzothiazole derivatives against various human cancer cell lines.

Table 3: In Vitro Anticancer Activity of 6-Fluorobenzothiazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
6-fluorobenzothiazole derivative 60aLeukemia (THP-1)1[3]
6-fluorobenzothiazole derivative 60bLeukemia (THP-1)0.9[3]
Fluorinated benzothiazole 61aBreast (MDA 468)0.20-0.5[3]
Fluorinated benzothiazole 61bBreast (MDA 468)0.20-0.5[3]
Fluorinated benzothiazole 61cBreast (MDA 468)0.20-0.5[3]
Hydrazine based benzothiazole 11Cervical (HeLa)2.41[9]
Hydrazine based benzothiazole 11Kidney (COS-7)4.31[9]

Experimental Protocol for In Vitro Anticancer Activity (MTT Assay):

Human cancer cell lines are seeded in 96-well plates and incubated. The cells are then treated with different concentrations of the test compounds and incubated for a specified period. Subsequently, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated further. The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Certain 6-fluorobenzothiazole derivatives have also shown promising activity against various microbial strains and helminths.

Experimental Protocol for Antibacterial Activity (Agar Well Diffusion Method):

Nutrient agar plates are inoculated with a standardized bacterial suspension. Wells are then punched into the agar, and a specific volume of the test compound solution at different concentrations is added to each well. The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.

Experimental Protocol for Anthelmintic Activity:

Earthworms are placed in petri dishes containing a solution of the test compound at various concentrations in a suitable solvent like DMSO.[1] A standard drug (e.g., Albendazole) and a control (solvent only) are also used.[1] The time taken for paralysis and death of the worms is recorded.[1]

Visualizations

G p_fluoroaniline p-Fluoroaniline amino_bzt 2-Amino-6-fluorobenzothiazole p_fluoroaniline->amino_bzt kscn KSCN kscn->amino_bzt br2 Br₂ / HOAc br2->amino_bzt schiff_base N-substituted Schiff Base amino_bzt->schiff_base aldehyde R-CHO aldehyde->schiff_base

Caption: General synthetic scheme for 2-amino-6-fluorobenzothiazole and its Schiff base derivatives.

G synthesis Synthesis of Derivatives characterization Structural Characterization (NMR, IR, MS) synthesis->characterization in_vitro_screening In Vitro Biological Screening (Anticancer, Antimicrobial) characterization->in_vitro_screening hit_identification Hit Identification in_vitro_screening->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization

Caption: A typical workflow for the discovery and development of bioactive benzothiazole derivatives.

Conclusion

While direct literature on this compound is scarce, its 2-amino isomer and related derivatives have been extensively studied, revealing a rich chemical space with significant therapeutic potential. The synthetic accessibility of the 2-amino-6-fluorobenzothiazole core allows for the generation of diverse libraries of compounds for biological screening. The promising anticancer, antimicrobial, and anthelmintic activities reported for these derivatives underscore the importance of the 6-fluorobenzothiazole scaffold in drug discovery and warrant further investigation and development. Future research could focus on exploring other positional isomers, such as the 5-amino analog, to fully elucidate the structure-activity relationships within this class of compounds.

References

6-Fluorobenzo[d]thiazol-5-amine: An Examination of a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the discovery and history of 6-Fluorobenzo[d]thiazol-5-amine. Extensive investigation of scientific literature and chemical databases reveals a significant lack of specific information regarding the synthesis, history, and biological activity of this particular isomer. While the broader family of fluorinated aminobenzothiazoles has been a subject of research, particularly in the context of medicinal chemistry, this compound remains a largely uncharacterized compound. This document summarizes the available information on closely related and more extensively studied isomers, such as 2-amino-6-fluorobenzothiazole and 2-amino-5-fluorobenzothiazole, to provide a relevant framework for researchers interested in this chemical space.

Introduction to Fluorinated Benzothiazoles

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The incorporation of a fluorine atom into the benzothiazole scaffold can modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to the development of numerous fluorinated benzothiazole derivatives with potential applications as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.

The Elusive this compound

Despite a comprehensive search of chemical and scientific databases, no specific records detailing the discovery, synthesis, or biological evaluation of this compound were found. This suggests that this particular isomer is not a widely synthesized or studied compound. The lack of a registered CAS number further supports its status as a novel or uncharacterized chemical entity.

Closely Related Isomers: A Point of Reference

To provide valuable context for researchers, this section details the properties and synthesis of more thoroughly investigated isomers of fluorinated aminobenzothiazoles.

2-Amino-6-fluorobenzothiazole

This isomer is a commercially available and relatively well-documented compound.

Physicochemical Data:

PropertyValueReference
CAS Number 348-40-3[1]
Molecular Formula C₇H₅FN₂S[1]
Molecular Weight 168.19 g/mol [1]
Appearance Not specified
Melting Point 187-190 °C[2]
Boiling Point 312°C at 760 mmHg[1]

Experimental Protocol: Synthesis of 2-Amino-6-fluorobenzothiazole

A common method for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of a substituted phenylthiourea. The following is a generalized protocol based on literature procedures[2]:

  • Starting Material: 4-fluoroaniline.

  • Step 1: Formation of Phenylthiourea: 4-fluoroaniline is reacted with a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an acid to form the corresponding 1-(4-fluorophenyl)thiourea.

  • Step 2: Oxidative Cyclization: The phenylthiourea derivative is then treated with an oxidizing agent, such as bromine in a suitable solvent like acetic acid or chloroform, to induce intramolecular cyclization.

  • Work-up and Purification: The reaction mixture is typically neutralized, and the crude product is collected by filtration. Purification is achieved through recrystallization from an appropriate solvent (e.g., ethanol) to yield 2-amino-6-fluorobenzothiazole.

2-Amino-5-fluorobenzothiazole

This isomer is also commercially available and has been used as a building block in the synthesis of more complex molecules.

Physicochemical Data:

PropertyValueReference
CAS Number 20358-07-0[3]
Molecular Formula C₇H₅FN₂S[3]
Molecular Weight 168.19 g/mol [3]
Purity 97%[3]

Experimental Protocol: Synthesis of 2-Amino-5-fluorobenzothiazole

The synthesis of 2-amino-5-fluorobenzothiazole would follow a similar pathway to its 6-fluoro isomer, starting from 3-fluoroaniline.

Potential Signaling Pathways and Biological Activities of Fluorinated Aminobenzothiazoles

While no signaling pathways have been elucidated for this compound, research on other aminobenzothiazole derivatives suggests several potential areas of biological activity. These compounds have been investigated for their roles as:

  • Anticancer Agents: Some derivatives have shown inhibitory activity against various cancer cell lines.[4]

  • Antimicrobial Agents: The benzothiazole scaffold is present in a number of compounds with antibacterial and antifungal properties.

  • Enzyme Inhibitors: Certain derivatives have been found to inhibit specific enzymes involved in disease pathways.

Logical Workflow for the Synthesis of Aminobenzothiazoles

The following diagram illustrates a generalized synthetic workflow for the preparation of aminobenzothiazole derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Aniline Substituted Aniline (e.g., 4-fluoroaniline) Thiourea Phenylthiourea Derivative Aniline->Thiourea Reaction with Thiocyanate Thiocyanate Thiocyanate Salt (e.g., KSCN) Thiocyanate->Thiourea Aminobenzothiazole 2-Aminobenzothiazole Derivative Thiourea->Aminobenzothiazole Oxidative Cyclization (e.g., Br2)

Caption: Generalized synthesis of 2-aminobenzothiazoles.

Conclusion

This compound represents an unexplored area within the field of medicinal chemistry. The absence of its mention in the current scientific literature suggests an opportunity for novel research. Scientists and drug development professionals interested in this scaffold may consider its de novo synthesis and subsequent biological evaluation. The information provided on its more studied isomers, 2-amino-6-fluorobenzothiazole and 2-amino-5-fluorobenzothiazole, offers a solid starting point for designing synthetic routes and predicting potential physicochemical and biological properties. Future research is warranted to determine if this compound holds any unique properties that could be of interest for therapeutic applications.

References

Methodological & Application

Synthesis of 6-Fluorobenzo[d]thiazol-5-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-Fluorobenzo[d]thiazol-5-amine, a key intermediate in the development of various pharmacologically active molecules. The protocol outlines a two-step synthetic route commencing with the formation of a 2-amino-6-fluoro-5-nitrobenzo[d]thiazole intermediate, followed by the selective reduction of the nitro group. Detailed experimental procedures, reagent specifications, and reaction parameters are presented to ensure reproducibility. This guide is intended for researchers in medicinal chemistry and drug discovery.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous therapeutic agents. The incorporation of a fluorine atom and an amino group into the benzothiazole scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, often leading to enhanced biological activity. This compound is a valuable building block for the synthesis of novel compounds with potential applications in various therapeutic areas. This protocol details a reliable and efficient method for its preparation.

Overall Reaction Scheme

The synthesis of this compound is accomplished through a two-step process as illustrated in the following scheme:

Synthesis_Scheme A 4-Fluoro-3-nitroaniline B 2-Amino-6-fluoro-5-nitrobenzo[d]thiazole A->B  KSCN, Br2, CH3COOH   C This compound B->C  Catalytic Hydrogenation (e.g., Pt/TiO2, H2)  

Figure 1. Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-fluoro-5-nitrobenzo[d]thiazole

This step involves the cyclization of 4-fluoro-3-nitroaniline using potassium thiocyanate and bromine in glacial acetic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Fluoro-3-nitroanilineReagent Grade, 98%Sigma-Aldrich
Potassium thiocyanate (KSCN)ACS Reagent, ≥99%Fisher Scientific
Bromine (Br₂)Reagent Grade, 99.8%Acros Organics
Glacial Acetic AcidACS Reagent, ≥99.7%VWR Chemicals
Round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Heating mantle
Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-nitroaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

  • Cool the mixture in an ice bath with continuous stirring.

  • In a dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid.

  • Add the bromine solution dropwise to the cooled reaction mixture over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-cold water, which will result in the precipitation of a solid.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of water to remove any residual acid and salts.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-fluoro-5-nitrobenzo[d]thiazole.

  • Dry the purified product under vacuum.

Expected Yield: 75-85% Appearance: Yellow to orange solid

Step 2: Synthesis of this compound

This step involves the selective reduction of the nitro group of the intermediate to an amine using catalytic hydrogenation.[1][2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-6-fluoro-5-nitrobenzo[d]thiazoleSynthesized in Step 1-
Platinum on Titanium Dioxide (Pt/TiO₂)5% Pt on TiO₂Strem Chemicals
EthanolAnhydrous, ≥99.5%Sigma-Aldrich
Hydrogen gas (H₂)High purityAirgas
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Celite®Fisher Scientific
Rotary evaporator

Procedure:

  • To a high-pressure reaction vessel, add 2-amino-6-fluoro-5-nitrobenzo[d]thiazole (1 equivalent) and the Pt/TiO₂ catalyst (5-10 mol% Pt).

  • Add ethanol as the solvent to dissolve the starting material.

  • Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by column chromatography on silica gel if necessary.

Expected Yield: 80-95% Appearance: Off-white to light brown solid

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-Fluoro-3-nitroanilineC₆H₅FN₂O₂156.12Yellow crystalline solid
2-Amino-6-fluoro-5-nitrobenzo[d]thiazoleC₇H₄FN₃O₂S229.19Yellow to orange solid
This compoundC₇H₆FN₂S181.20Off-white to light brown solid

Logical Workflow

The synthesis follows a logical progression from a commercially available starting material to the final target compound.

Workflow Start Start: 4-Fluoro-3-nitroaniline Step1 Step 1: Cyclization (KSCN, Br2, CH3COOH) Start->Step1 Intermediate Intermediate: 2-Amino-6-fluoro-5-nitrobenzo[d]thiazole Step1->Intermediate Step2 Step 2: Reduction (Catalytic Hydrogenation) Intermediate->Step2 Purification Purification (Recrystallization/Chromatography) Step2->Purification Product Final Product: This compound Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Figure 2. Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care and have a quenching solution (e.g., sodium thiosulfate) readily available.

  • Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the equipment is properly maintained and operated by trained personnel.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can efficiently prepare this valuable intermediate for its use in the discovery and development of new chemical entities with potential therapeutic applications.

References

Applications of 6-Fluorobenzo[d]thiazol-5-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a fluorine atom at the 6-position and an amine group at the 5-position of the benzo[d]thiazole core, yielding 6-Fluorobenzo[d]thiazol-5-amine, provides a versatile platform for the development of novel therapeutic agents. This document outlines key applications of this scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and migration.

Kinase Inhibition

Several studies have demonstrated the potential of this compound derivatives as potent inhibitors of key kinases implicated in cancer progression, including Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), c-Jun N-terminal Kinases (JNK), Casein Kinase 2 (CK2), and Glycogen Synthase Kinase 3β (GSK3β).

Table 1: Inhibitory Activity of this compound Derivatives against Cancer-Related Kinases

Compound IDTarget KinaseIC50 (µM)Cell LineReference
7h ROR13.5H1975[1]
8.11PC9[1]
18.16A549[1]
H1 HPV E7-related pathway0.380HeLa[2]
BI-87G3 JNK1Data not specifiedN/A[3]
1g CK21.9N/A[4]
GSK3β0.67N/A[4]
Anti-proliferative Activity

The kinase inhibitory effects of these compounds translate into potent anti-proliferative activity against various cancer cell lines.

Table 2: Anti-proliferative Activity of this compound Derivatives

Compound IDCell LineIC50 (µM)Reference
7h H1975 (Non-small cell lung cancer)3.5[1]
PC9 (Non-small cell lung cancer)8.11[1]
A549 (Non-small cell lung cancer)18.16[1]
H1 HeLa (Cervical cancer)0.380[2]
B7 A431 (Epidermoid carcinoma)Data not specified[5]
A549 (Non-small cell lung cancer)Data not specified[5]
H1299 (Non-small cell lung cancer)Data not specified[5]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of various diseases, including cancer.[5] Derivatives of this compound have been investigated for their ability to modulate inflammatory responses.

Inhibition of Pro-inflammatory Cytokines

Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in mouse monocyte macrophages (RAW264.7).[5]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 6-Fluorobenzo[d]thiazol-2-amine Derivatives

This protocol describes a general method for the synthesis of N-substituted derivatives of 6-fluorobenzo[d]thiazol-2-amine, a common precursor that can be derived from this compound.

Materials:

  • 6-fluorobenzo[d]thiazol-2-amine

  • Appropriate aldehyde or ketone

  • Methanol or Ethanol

  • Glacial Acetic Acid

  • Sodium borohydride (for reductive amination)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Schiff Base Formation:

    • Dissolve 6-fluorobenzo[d]thiazol-2-amine (1 equivalent) in methanol or ethanol in a round bottom flask.

    • Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution. If so, collect the solid by filtration. Otherwise, proceed to the next step.

  • Reduction to Amine (if required):

    • Cool the reaction mixture containing the Schiff base in an ice bath.

    • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise.

    • Stir the reaction mixture at room temperature for 1-3 hours until the reduction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate mixtures) to obtain the pure N-substituted 6-fluorobenzo[d]thiazol-2-amine derivative.

  • Characterization:

    • Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.[5]

Protocol 2: MTT Assay for Anti-proliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6]

Materials:

  • Cancer cell lines (e.g., A549, H1975, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for an in vitro kinase assay. Specific conditions such as buffer composition, substrate, and enzyme concentration should be optimized for each kinase.

Materials:

  • Purified recombinant kinase (e.g., ROR1, JNK, CK2, GSK3β)

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in kinase assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO, then dilute further in kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the medicinal chemistry applications of this compound.

G cluster_synthesis General Synthesis Workflow start This compound (Starting Material) intermediate 6-Fluorobenzo[d]thiazol-2-amine (Key Intermediate) start->intermediate Diazotization/ Substitution schiff_base Schiff Base Formation (with Aldehyde/Ketone) intermediate->schiff_base product N-Substituted Derivatives schiff_base->product Reduction

A generalized workflow for the synthesis of this compound derivatives.

G cluster_pathway Targeted Kinase Signaling in Cancer cluster_ror1 ROR1 Pathway cluster_jnk JNK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway compound This compound Derivative ror1 ROR1 compound->ror1 Inhibits jnk JNK compound->jnk Inhibits pi3k PI3K compound->pi3k Inhibits src Src ror1->src p38 p38 src->p38 inhibition stress Cellular Stress stress->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis cjun->apoptosis akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation G cluster_workflow In Vitro Screening Workflow synthesis Compound Synthesis kinase_assay Kinase Inhibition Assay (e.g., ROR1, JNK) synthesis->kinase_assay mtt_assay Cell Proliferation Assay (MTT) kinase_assay->mtt_assay Active Compounds cytokine_assay Cytokine Release Assay (ELISA) mtt_assay->cytokine_assay Potent Compounds hit_compound Hit Compound cytokine_assay->hit_compound

References

The Emerging Role of 6-Fluorobenzo[d]thiazol-5-amine Derivatives in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties. The introduction of fluorine atoms and amine groups to the benzothiazole core can significantly modulate its physicochemical and biological properties, enhancing cell permeability, metabolic stability, and target binding affinity. This document focuses on the burgeoning potential of 6-Fluorobenzo[d]thiazol-5-amine and its related isomers as a foundational structure for the development of novel anticancer agents. While direct studies on this compound are emerging, this note draws upon the wealth of data from closely related fluorinated and aminated benzothiazole derivatives to provide a comprehensive overview of their application in oncology.

Data Presentation: Anticancer Activity of Fluorinated Benzothiazole Derivatives

The following tables summarize the in vitro cytotoxic activity of various fluorinated benzothiazole derivatives against a panel of human cancer cell lines. This data highlights the impact of substitution patterns on anticancer potency.

Table 1: In Vitro Anticancer Activity of 2-Substituted-5-Fluorobenzothiazole Derivatives

Compound IDR Group at position 2Cancer Cell LineIC50 / GI50 (µM)Reference
1 3-hydroxyphenylMCF-7 (Breast)0.57[1]
2 4-hydroxyphenylMCF-7 (Breast)0.4[1]

Table 2: In Vitro Anticancer Activity of 6-Substituted Benzothiazole Derivatives

Compound IDR Group at position 2Cancer Cell LineIC50 (µM)Reference
Hydrazine-based derivative (11) Hydrazinylidene-methyl-phenylHeLa (Cervical)2.41[1]
COS-7 (Kidney)4.31[1]
Quinazolinone derivative (45) 6-(quinazolin-4(3H)-one)A549 (Lung)0.44[2]

Table 3: Broad Spectrum Activity of a Chlorobenzothiazole Derivative

Compound IDStructureCancer Cell LineGI50Reference
Dichlorophenyl containing chlorobenzothiazole (51) 2-(substituted-amino)-chlorobenzothiazoleNon-small cell lung cancer (HOP-92)71.8 nM[1]
9 different cancer cell lines1.60 µM – 71.8 nM[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the synthesis and evaluation of novel this compound derivatives.

Protocol 1: General Synthesis of N-substituted-6-fluorobenzo[d]thiazol-2-amine Derivatives

This protocol is adapted from the synthesis of related benzothiazole derivatives.[3]

Materials:

  • 2-amino-6-fluorobenzothiazole

  • Appropriate acyl chloride or benzyl bromide

  • Triethylamine or Potassium Carbonate

  • Dioxane or Acetonitrile

  • Saturated Sodium Carbonate solution

  • Standard laboratory glassware and purification apparatus (TLC, column chromatography)

Procedure for Acylation (e.g., N-(6-fluorobenzo[d]thiazol-2-yl)benzamide):

  • To a solution of 2-amino-6-fluorobenzothiazole (1 mmol) in dioxane (10 mL), add triethylamine (1 mL).

  • Add the desired acyl chloride (4 mmol) dropwise to the mixture.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Add saturated Na2CO3 solution and stir overnight.

  • Filter the precipitate, wash with water, and dry to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Procedure for N-Alkylation (e.g., 6-fluoro-N-phenethylbenzo[d]thiazol-2-amine):

  • In a three-necked flask, combine 2-amino-6-fluorobenzothiazole (3.4 mmol) and K2CO3 (2 mmol) in acetonitrile (6 mL) and sonicate.

  • Separately, dissolve the desired benzyl bromide (1 mmol) in acetonitrile (15 mL).

  • Add the benzyl bromide solution dropwise to the flask containing the benzothiazole mixture.

  • Monitor the reaction by TLC.

  • Upon completion, process the reaction mixture to isolate the product, which may involve filtration and purification by chromatography.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol allows for the investigation of the effect of test compounds on specific protein expression levels within a signaling pathway.[3]

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against AKT, p-AKT, ERK, p-ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine changes in protein expression, normalizing to a loading control like β-actin.

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: General Synthetic Workflow for Fluorinated Benzothiazole Derivatives

G cluster_start Starting Material cluster_reaction1 Acylation cluster_reaction2 N-Alkylation cluster_evaluation Biological Evaluation A 2-Amino-6-fluorobenzothiazole B Acyl Chloride Triethylamine, Dioxane A->B D Benzyl Bromide K2CO3, Acetonitrile A->D C N-(6-fluorobenzo[d]thiazol-2-yl) -amide Derivatives B->C F Anticancer Screening (e.g., MTT Assay) C->F E N-substituted-6-fluoro -benzothiazol-2-amine Derivatives D->E E->F

Caption: Synthetic routes to N-substituted-6-fluorobenzothiazole-2-amine derivatives.

Diagram 2: ALK/PI3K/AKT Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor Benzothiazole Derivative (e.g., Cmpd 45) Inhibitor->ALK Inhibition

Caption: Inhibition of the ALK/PI3K/AKT signaling pathway by benzothiazole derivatives.

Diagram 3: Experimental Workflow for Anticancer Drug Evaluation

G A Synthesis of 6-Fluorobenzothiazole Derivatives B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Identification of Lead Compounds B->C D Mechanism of Action Studies C->D H In Vivo Studies (Xenograft Models) C->H E Western Blot (Signaling Pathways) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Apoptosis Assay D->G

Caption: Workflow for the preclinical evaluation of novel benzothiazole-based anticancer agents.

Conclusion

Derivatives of this compound and its isomers represent a promising avenue for the development of novel anticancer therapeutics. The data from related fluorinated benzothiazoles demonstrate potent in vitro activity against a range of cancer cell lines. The provided protocols offer a starting point for the synthesis and biological evaluation of new chemical entities based on this scaffold. Future work should focus on elucidating the specific molecular targets and mechanisms of action of these compounds to guide rational drug design and optimization. The inhibition of key signaling pathways, such as the ALK/PI3K/AKT pathway, suggests that these compounds may be effective as targeted therapies. Further preclinical and clinical investigation is warranted to fully explore the therapeutic potential of this class of compounds.

References

Application Notes and Protocols: 6-Fluorobenzo[d]thiazol-5-amine as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 6-Fluorobenzo[d]thiazol-5-amine as a fluorescent probe is limited in the current scientific literature. The following application notes and protocols are based on the well-established principles of benzothiazole-based fluorescent probes and data from structurally similar compounds. This document aims to provide a foundational guide for the synthesis, characterization, and application of this compound as a putative fluorescent sensor.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of fluorescent probes due to their excellent photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to the microenvironment. The introduction of an amino group and a fluorine atom onto the benzothiazole scaffold, as in this compound, is anticipated to modulate its electronic and photophysical properties, making it a promising candidate for a variety of sensing applications. The electron-donating amino group and the electron-withdrawing fluorine atom can enhance intramolecular charge transfer (ICT) processes, which often form the basis for the sensing mechanisms of fluorescent probes.

Potential applications for this compound as a fluorescent probe include the detection of metal ions, changes in pH, and viscosity, as well as for cellular imaging. The lone pair of electrons on the amino group can act as a binding site for metal ions or a protonation site for pH sensing, leading to changes in the fluorescence output of the molecule.

Potential Sensing Mechanisms

The fluorescence sensing mechanism of this compound is likely to be based on one of two primary photophysical processes:

  • Photoinduced Electron Transfer (PET): In the free state, the lone pair of electrons on the amino group can quench the fluorescence of the benzothiazole fluorophore through a PET mechanism. Upon binding to a metal ion or protonation, the lone pair is no longer available to participate in PET, resulting in a "turn-on" fluorescence response.

  • Intramolecular Charge Transfer (ICT): The push-pull electronic nature of the amino and fluoro substituents can lead to a charge-separated excited state. The energy of this ICT state, and thus the emission wavelength, can be sensitive to the polarity and viscosity of the surrounding medium.

Data Presentation: Photophysical Properties of Analogous Benzothiazole-Based Probes

The following table summarizes the photophysical properties of several amino-substituted benzothiazole fluorescent probes from the literature, which can serve as a reference for the expected performance of this compound.

Compound/Probe NameExcitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ)AnalyteReference Compound
BIPP ~380~542 (upon Zn²⁺ binding)-Zn²⁺Imidazopyridine-benzothiazole
Compound 1 ~350~480 (turn-on with Zn²⁺)0.55 -> 0.69Zn²⁺Functionalized thiazole derivative
TQ ~370~517.5 (with Zn²⁺)-Zn²⁺Quinoline Schiff base-benzothiazole
Probe 1 (for biothiols) 413530 (turn-on with biothiols)-BiothiolsPhenothiazine-benzothiazole
HBTMP ~480~685-pHPyridinium-benzothiazole

Experimental Protocols

General Synthesis of this compound

A plausible synthetic route to this compound would involve the reaction of 2-amino-5-fluorothiophenol with a suitable cyclizing agent. A generalized protocol is provided below:

Materials:

  • 2-amino-5-fluorothiophenol

  • Formic acid (or other cyclizing agent)

  • Ethanol

  • Sodium bicarbonate solution

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-amino-5-fluorothiophenol in ethanol in a round-bottom flask.

  • Add an excess of formic acid to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 6-fluorobenzo[d]thiazole.

  • The 5-amino group can be introduced through nitration followed by reduction, a common strategy for aromatic amines.

General Protocol for Metal Ion Detection

This protocol describes a general procedure for evaluating the performance of this compound as a fluorescent probe for a specific metal ion.

Materials:

  • Stock solution of this compound (e.g., 1 mM in DMSO).

  • Stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

Procedure:

  • Prepare a series of test solutions in cuvettes, each containing the buffer solution.

  • Add a small aliquot of the this compound stock solution to each cuvette to a final concentration of 1-10 µM.

  • To each cuvette, add increasing concentrations of the target metal ion stock solution.

  • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature.

  • Measure the fluorescence emission spectra using a spectrofluorometer, with an excitation wavelength determined from the absorption spectrum of the probe.

  • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit and binding constant.

  • To assess selectivity, repeat the experiment with other metal ions at a higher concentration than the target analyte.

General Protocol for Cellular Imaging

This protocol outlines the use of this compound for imaging intracellular analytes.

Materials:

  • Cell culture medium (e.g., DMEM).

  • Phosphate-buffered saline (PBS).

  • Stock solution of this compound (1 mM in DMSO).

  • A cell line of interest (e.g., HeLa cells).

  • Confocal laser scanning microscope.

Procedure:

  • Culture the cells on glass-bottom dishes in a suitable cell culture medium until they reach 80-90% confluency.

  • Before imaging, wash the cells with PBS.

  • Incubate the cells with a low concentration of this compound (e.g., 1-5 µM) in cell culture medium for 30-60 minutes at 37°C in a CO₂ incubator.

  • Wash the cells again with PBS to remove any excess probe.

  • If applicable, treat the cells with the analyte of interest (e.g., a metal ion solution or a substance to induce pH change).

  • Image the cells using a confocal microscope with the appropriate excitation and emission filters.

Mandatory Visualizations

PET_Sensing_Mechanism cluster_ground Ground State cluster_excited Excited State cluster_complex Complex Formation cluster_excited_complex Excited State (Complex) Probe Probe (Fluorophore-Amine) Analyte Analyte (e.g., H⁺, Metal Ion) Probe->Analyte Binding Probe_Excited Excited Probe* Probe->Probe_Excited Excitation (hν) Probe_Analyte_Complex Probe-Analyte Complex Fluorescence_Quenched Fluorescence Quenched (Non-radiative decay) Probe_Excited->Fluorescence_Quenched PET Fluorescence_On Fluorescence Emitted (Radiative decay) Complex_Excited Excited Complex* Probe_Analyte_Complex->Complex_Excited Excitation (hν) Complex_Excited->Fluorescence_On PET Blocked

Caption: Photoinduced Electron Transfer (PET) sensing mechanism.

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Probe Solution (1-10 µM in Buffer) B Add Analyte (Varying Concentrations) A->B C Incubate (5-10 min) B->C D Measure Fluorescence (Spectrofluorometer) C->D E Plot Intensity vs. [Analyte] D->E F Determine Detection Limit and Selectivity E->F

Caption: General experimental workflow for analyte detection.

Structure_Function_Relationship cluster_components Structural Components cluster_properties Functional Properties Structure This compound Fluorophore Benzothiazole Core (Fluorophore) Structure->Fluorophore Donor 5-Amino Group (Electron Donor / Binding Site) Structure->Donor Acceptor 6-Fluoro Group (Electron Withdrawing) Structure->Acceptor ICT Intramolecular Charge Transfer (ICT) Fluorophore->ICT Contributes to Donor->ICT Enhances PET Photoinduced Electron Transfer (PET) Donor->PET Enables Binding Analyte Binding Donor->Binding Provides Site for Acceptor->ICT Enhances Function Sensing Properties ICT->Function PET->Function Binding->Function

Caption: Structure-function relationship of the probe.

Application Notes and Protocols for the Functionalization of 6-Fluorobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction to Benzothiazole Scaffolds in Drug Discovery

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The functionalization of the benzothiazole core allows for the modulation of its physicochemical properties and biological activity, making it a versatile scaffold for drug design and development. This document provides a guide to the potential functionalization of 6-Fluorobenzo[d]thiazol-5-amine, a lesser-explored isomer, and established methods for the related 2-amino isomer.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be extrapolated from the general synthesis of 2-aminobenzothiazoles, which typically involves the reaction of a substituted aniline with a thiocyanate source and an oxidizing agent.

Experimental Workflow: Proposed Synthesis

cluster_synthesis Proposed Synthesis of this compound start 4-Fluoro-3-nitroaniline reagents1 Potassium Thiocyanate (KSCN) Glacial Acetic Acid start->reagents1 intermediate1 In situ formation of thiourea derivative reagents1->intermediate1 reagents2 Bromine (Br2) in Acetic Acid intermediate1->reagents2 cyclization Oxidative Cyclization intermediate1->cyclization reagents2->cyclization intermediate2 6-Fluoro-5-nitrobenzo[d]thiazol-2-amine cyclization->intermediate2 reduction Reduction of Nitro Group (e.g., SnCl2, H2/Pd-C) intermediate2->reduction product This compound reduction->product cluster_functionalization Proposed Functionalization of this compound cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_diazotization Diazotization & Substitution start This compound acyl_reagent Acyl Chloride / Anhydride Base (e.g., Pyridine, TEA) start->acyl_reagent sulfonyl_reagent Sulfonyl Chloride Base (e.g., Pyridine) start->sulfonyl_reagent diazo_reagent NaNO2, HCl (0-5 °C) start->diazo_reagent acyl_product N-(6-Fluorobenzo[d]thiazol-5-yl)amide acyl_reagent->acyl_product sulfonyl_product N-(6-Fluorobenzo[d]thiazol-5-yl)sulfonamide sulfonyl_reagent->sulfonyl_product diazo_intermediate Diazonium Salt diazo_reagent->diazo_intermediate sandmeyer_reagent CuX (X = Cl, Br, CN) diazo_intermediate->sandmeyer_reagent sandmeyer_product 5-Halo/Cyano-6-fluorobenzothiazole sandmeyer_reagent->sandmeyer_product

Application Notes and Protocols for High-Throughscreen Screening Assays Involving 6-Fluorobenzo[d]thiazol-5-amine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While 6-Fluorobenzo[d]thiazol-5-amine is a commercially available screening compound, a comprehensive literature search did not yield specific high-throughput screening (HTS) data or established protocols directly involving this molecule. The benzothiazole scaffold, however, is a well-recognized privileged structure in drug discovery, frequently identified in screens for kinase inhibitors and anticancer agents.[1][2][3] Therefore, the following application notes provide detailed, representative HTS protocols for contexts in which this compound and its analogs would be highly relevant for screening.

Application Note 1: High-Throughput Screening for Novel Kinase Inhibitors

This application note describes a time-resolved fluorescence energy transfer (TR-FRET) assay, a robust and widely used HTS format for identifying and characterizing inhibitors of protein kinases.[4][5] The protocol is designed for screening a library of small molecules, such as one containing this compound, against a specific kinase target.

Biological Target: Aurora Kinase A

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is linked to various cancers, making it a validated target for anticancer drug development. Benzothiazole derivatives have been explored as inhibitors of various kinases.[3][6]

Assay Principle

The assay measures the phosphorylation of a biotinylated peptide substrate by Aurora Kinase A. A Europium (Eu)-labeled anti-phospho-serine/threonine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., APC) binds to the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur. Inhibitors of the kinase will prevent peptide phosphorylation, leading to a decrease in the TR-FRET signal.

Experimental Workflow Diagram

HTS_Kinase_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection Compound Compound Dispensing (e.g., this compound) Enzyme_Substrate Addition of Kinase & Substrate Mix Compound->Enzyme_Substrate 1. Add compounds to plate Incubation Incubation at RT (e.g., 60 min) Enzyme_Substrate->Incubation 2. Start reaction Detection_Reagent Addition of Detection Reagents (Eu-Ab + SA-APC) Incubation->Detection_Reagent 3. Stop reaction Detection_Incubation Incubation at RT (e.g., 60 min) Detection_Reagent->Detection_Incubation 4. Prepare for detection Readout TR-FRET Reading (384-well plate reader) Detection_Incubation->Readout 5. Measure signal

Caption: HTS workflow for a TR-FRET-based kinase inhibition assay.

Signaling Pathway Diagram

Aurora_Kinase_Pathway cluster_pathway Simplified Aurora Kinase A Mitotic Pathway AuroraA Aurora Kinase A Phosphorylation Phosphorylation AuroraA->Phosphorylation Substrate Mitotic Substrates (e.g., PLK1, TACC3) Substrate->Phosphorylation Mitosis Mitotic Progression (Centrosome Maturation, Spindle Assembly) Phosphorylation->Mitosis Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->AuroraA Inhibition

Caption: Inhibition of the Aurora Kinase A signaling pathway.

Experimental Protocol
  • Compound Plating: Using an acoustic dispenser, add 50 nL of test compounds (from a 10 mM DMSO stock, including this compound) and controls to a 384-well low-volume assay plate.

  • Enzyme and Substrate Addition: Prepare a 2X kinase/substrate solution containing Aurora Kinase A and biotinylated peptide substrate in kinase assay buffer. Add 5 µL of this solution to each well.

  • Kinase Reaction: Centrifuge the plate briefly and incubate at room temperature for 60 minutes.

  • Detection Reagent Addition: Prepare a 2X detection solution containing the Eu-labeled anti-phospho-antibody and the streptavidin-APC in detection buffer. Add 5 µL of this solution to each well to stop the reaction.

  • Signal Development: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both the acceptor and donor wavelengths. Calculate the ratio of acceptor/donor signals.

Data Presentation

Table 1: Representative HTS Data for Kinase Inhibition

Compound IDConcentration (µM)% InhibitionIC50 (µM)Z'-Factor
This compound 1085.21.50.78
Analog A1092.10.80.78
Analog B1045.6> 200.78
Staurosporine (Control)199.50.050.78

Application Note 2: Cell-Based High-Throughput Screen for Inhibitors of HPV Oncoprotein E7-Mediated Proliferation

This application note details a cell-based HTS assay to identify compounds that inhibit the proliferation of human papillomavirus (HPV)-positive cervical cancer cells. The assay leverages the established role of the HPV E7 oncoprotein in driving cell cycle progression.[7] Benzothiazole derivatives have been investigated for their antiproliferative effects in HPV-positive cell lines.[7]

Biological Target: HPV18 E7-Mediated Cell Proliferation

The E7 oncoprotein from high-risk HPV types (like HPV18) is essential for the immortalization of infected cells, primarily by binding to and promoting the degradation of the tumor suppressor protein pRb. This releases E2F transcription factors, driving the cell into S-phase. Inhibiting this pathway is a key strategy for treating HPV-related cancers.

Assay Principle

The assay uses the HeLa cell line, which is HPV18-positive and reliant on E7 expression for proliferation. A compound's antiproliferative activity is measured by quantifying the number of viable cells after a set incubation period using a luminescent ATP-based assay (e.g., CellTiter-Glo®). A decrease in luminescence indicates either cytotoxic or cytostatic effects, flagging a potential inhibitor of the E7 pathway.

Experimental Workflow Diagram

HTS_Cell_Workflow cluster_prep Assay Preparation cluster_incubation Cellular Incubation cluster_detection Signal Detection Cell_Seeding Seed HeLa Cells (384-well plate) Compound_Addition Add Test Compounds (e.g., this compound) Cell_Seeding->Compound_Addition 1. Plate cells Incubation Incubate for 72h (37°C, 5% CO2) Compound_Addition->Incubation 2. Treat with compounds Lysis_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubation->Lysis_Reagent 3. Lyse cells Lysis_Incubation Incubate at RT (10 min) Lysis_Reagent->Lysis_Incubation 4. Stabilize signal Readout Read Luminescence Lysis_Incubation->Readout 5. Measure viability

Caption: HTS workflow for a cell-based anti-proliferation assay.

Signaling Pathway Diagram

HPV_E7_Pathway cluster_pathway Simplified HPV E7 Oncoprotein Pathway E7 HPV E7 Oncoprotein Degradation pRb Degradation E7->Degradation pRb pRb Tumor Suppressor pRb->Degradation E2F E2F Transcription Factor Transcription S-Phase Gene Transcription E2F->Transcription Degradation->E2F releases Proliferation Cell Proliferation Transcription->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Proliferation Inhibition

Caption: Inhibition of the HPV E7-mediated cell proliferation pathway.

Experimental Protocol
  • Cell Seeding: Dispense 1,000 HeLa cells in 30 µL of complete growth medium into each well of a 384-well solid white assay plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Add 100 nL of test compounds and controls (e.g., doxorubicin) to the plates.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Reagent Preparation: Equilibrate the assay plate and the luminescent cell viability reagent to room temperature.

  • Signal Generation: Add 30 µL of the viability reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Presentation

Table 2: Representative HTS Data for Anti-Proliferation in HeLa Cells

Compound IDConcentration (µM)% InhibitionIC50 (µM)Z'-Factor
This compound 1078.92.30.71
Analog C1088.41.10.71
Analog D1023.1> 200.71
Doxorubicin (Control)198.20.10.71

References

Application Notes and Protocols for Cell-Based Assays Using 6-Fluorobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Fluorobenzo[d]thiazol-5-amine and its derivatives are emerging as a significant class of heterocyclic compounds in biomedical research and drug discovery. The benzothiazole scaffold is a key pharmacophore found in a variety of therapeutically active agents. The introduction of a fluorine atom at the 6th position and an amine group at the 5th position of the benzothiazole ring can significantly modulate the compound's physicochemical properties and biological activity. These modifications can enhance cell permeability, metabolic stability, and target-binding affinity, making this compound derivatives promising candidates for the development of novel therapeutics, particularly in oncology.

This document provides detailed application notes and protocols for utilizing this compound and its analogs in various cell-based assays. These assays are crucial for evaluating the cytotoxic effects, impact on cell signaling pathways, and overall therapeutic potential of these compounds.

I. Application Notes

Anti-Proliferative and Cytotoxicity Assays

One of the primary applications of this compound derivatives is in the assessment of their anti-proliferative and cytotoxic effects on cancer cell lines. These assays are fundamental in early-stage drug discovery to identify compounds with potent anti-cancer activity.

  • Principle: These assays measure the ability of a compound to inhibit cell growth or induce cell death. Common methods include MTT, XTT, and CellTiter-Glo® assays, which quantify metabolic activity or ATP levels as an indicator of cell viability.

  • Application: Derivatives of the closely related compound, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine, have demonstrated significant anti-proliferative activity against cervical cancer cell lines, such as HeLa.[1] For instance, the compound designated as H1 showed a potent IC50 value of 380 nM against HeLa cells.[1] This suggests that this compound derivatives could be screened against a panel of cancer cell lines to determine their efficacy and selectivity.

  • Data Interpretation: The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%. A lower IC50 value indicates higher potency.

Cell Cycle Analysis

Understanding the mechanism by which a compound inhibits cell proliferation often involves analyzing its effect on the cell cycle.

  • Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound. DNA is stained with a fluorescent dye, such as propidium iodide (PI), and the fluorescence intensity, which is proportional to the DNA content, is measured.

  • Application: The aforementioned H1 compound, a derivative of a related benzothiazole, was found to induce cell cycle arrest at the G1 phase in HeLa cells.[1] This indicates that the compound may interfere with proteins that regulate the G1/S transition. Cell cycle analysis of cells treated with this compound derivatives can reveal if they act through a similar mechanism.

  • Data Interpretation: An accumulation of cells in a specific phase of the cell cycle suggests that the compound targets a checkpoint in that phase.

Apoptosis Assays

In addition to cell cycle arrest, another common mechanism of anti-cancer drugs is the induction of apoptosis, or programmed cell death.

  • Principle: Apoptosis can be detected using various methods, including Annexin V/PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Application: While the H1 compound only slightly promoted apoptosis (8.77%), it highlights that apoptosis induction is a potential mechanism of action for this class of compounds.[1] Assaying for apoptosis is crucial to fully characterize the cytotoxic effects of this compound derivatives.

  • Data Interpretation: An increase in the percentage of Annexin V-positive cells indicates that the compound induces apoptosis.

Kinase Inhibition Assays

Many anti-cancer drugs target protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[2][3] Given the structural similarities of benzothiazoles to known kinase inhibitors, it is plausible that this compound derivatives may exert their effects by inhibiting specific kinases.

  • Principle: Cell-based kinase assays measure the activity of a specific kinase within a cellular context.[4] This can be done by measuring the phosphorylation of a known substrate of the kinase using methods like Western blotting or ELISA with phospho-specific antibodies.[3][5] Alternatively, cell viability assays in engineered cell lines that are dependent on the activity of a specific kinase for survival can be used.[3][5]

  • Application: Benzothiazole derivatives have been shown to inhibit signaling pathways such as AKT and ERK.[6] Therefore, cell-based assays for these and other relevant kinases should be employed to determine the specific molecular targets of this compound derivatives.

  • Data Interpretation: A decrease in the phosphorylation of a kinase's substrate or a reduction in the viability of a kinase-dependent cell line in the presence of the compound indicates kinase inhibition.

II. Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol describes a method for determining the effect of this compound derivatives on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • Prepare serial dilutions of the this compound derivative in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cells treated with a this compound derivative.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound derivative

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the this compound derivative at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI/RNase staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

III. Data Presentation

Quantitative data from the cell-based assays should be summarized in tables for clear comparison.

Table 1: Anti-proliferative Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
Derivative AHeLaValue
Derivative AMCF-7Value
Derivative BHeLaValue
Derivative BMCF-7Value

Table 2: Effect of this compound Derivative A on Cell Cycle Distribution in HeLa Cells

Treatment% G0/G1% S% G2/M
Vehicle ControlValueValueValue
Derivative A (IC50)ValueValueValue

IV. Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways and experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cell-Based Assays cluster_data Data Analysis start Seed Cells in Plates treat Treat with this compound Derivative start->treat viability Cell Viability Assay (MTT) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis kinase Kinase Activity Assay treat->kinase ic50 Determine IC50 viability->ic50 cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist apop_quant Quantify Apoptosis apoptosis->apop_quant kinase_inhib Assess Kinase Inhibition kinase->kinase_inhib

Caption: Experimental workflow for evaluating this compound derivatives.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 6-Fluorobenzo[d]thiazol- 5-amine Derivative Compound->AKT Inhibition

Caption: Putative inhibition of the PI3K/AKT/mTOR signaling pathway.

References

In Vivo Application Notes and Protocols for Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific in-vivo studies for 6-Fluorobenzo[d]thiazol-5-amine were identified in the available literature. The following application notes and protocols are based on a closely related benzothiazole derivative, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine (designated as Compound H1) , which has demonstrated in vivo anti-tumor activity. This information is provided as a reference for researchers interested in the in vivo evaluation of similar compounds.

Application Notes: Anti-Tumor Activity of a Benzothiazole Derivative (Compound H1)

Researchers and drug development professionals can utilize the following notes as a guide for investigating the anti-tumor potential of novel benzothiazole derivatives. These notes are based on the reported in vivo activity of Compound H1 in a cervical cancer xenograft model.

Compound of Interest: 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine (Compound H1)

Therapeutic Potential: Antineoplastic agent for Human Papillomavirus (HPV)-related cervical cancer.[1]

Mechanism of Action: Compound H1 has been shown to downregulate the HPV oncoprotein E7, which is critical for carcinogenesis.[1] This leads to the disruption of the E7/Rb/E2F-1/DNMT1 signaling pathway, resulting in cell cycle arrest at the G1 phase and a slight increase in apoptosis.[1]

In Vitro Activity: Compound H1 exhibits potent and specific anti-proliferative activity against HPV18-positive HeLa cells.[1]

In Vivo Efficacy: In a HeLa xenograft model, Compound H1 demonstrated excellent inhibition of tumor growth without observable side effects.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for the reference compound, Compound H1.

ParameterValueCell LineReference
In Vitro Efficacy
IC50380 nMHeLa[1]
In Vivo Efficacy
Tumor Growth InhibitionNot Quantitatively SpecifiedHeLa Xenograft[1]
Toxicology
Observable Side EffectsNone ReportedHeLa Xenograft Model[1]

Experimental Protocols

The following is a generalized protocol for an in vivo anti-tumor efficacy study using a xenograft model, based on the study of Compound H1.

Protocol 1: HeLa Xenograft Mouse Model for Anti-Tumor Efficacy

1. Animal Model:

  • Species: Athymic nude mice (e.g., BALB/c nude)
  • Age: 4-6 weeks
  • Supplier: Reputable laboratory animal provider
  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

2. Cell Culture and Tumor Implantation:

  • Culture HeLa cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells during the exponential growth phase and resuspend in a suitable vehicle (e.g., sterile PBS or Matrigel).
  • Subcutaneously inject approximately 5 x 106 HeLa cells into the flank of each mouse.

3. Tumor Growth Monitoring and Grouping:

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., every 2-3 days).
  • Tumor volume can be calculated using the formula: (Length x Width2) / 2.
  • Once tumors reach a predetermined size (e.g., 100-150 mm3), randomly assign mice to treatment and control groups.

4. Dosing and Administration:

  • Test Compound: Compound H1 (or the benzothiazole derivative of interest)
  • Vehicle: A suitable vehicle for the test compound (e.g., a solution of DMSO, Cremophor EL, and saline).
  • Dose and Schedule: The specific dose and schedule for Compound H1 were not detailed in the available literature. A dose-finding study is recommended. A starting point could be a daily or every-other-day administration.
  • Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) gavage are common routes.
  • Control Groups: Include a vehicle control group and potentially a positive control group (a known anti-tumor agent).

5. Efficacy and Toxicity Assessment:

  • Continue to monitor tumor volume and body weight of the mice throughout the study.
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
  • Monitor for any signs of toxicity, such as changes in behavior, weight loss, or ruffled fur.

6. Data Analysis:

  • Compare the tumor growth rates and final tumor weights between the treatment and control groups.
  • Analyze body weight data to assess systemic toxicity.
  • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Visualizations

Signaling Pathway of Compound H1

G cluster_0 HPV E7 Oncoprotein Cascade Compound_H1 Compound H1 E7 E7 Oncoprotein Compound_H1->E7 Inhibits Apoptosis Apoptosis Compound_H1->Apoptosis Slightly Promotes Rb Rb Protein E7->Rb Inactivates E2F1 E2F-1 Rb->E2F1 Inhibits DNMT1 DNMT1 E2F1->DNMT1 Activates Cell_Cycle_Progression Cell Cycle Progression E2F1->Cell_Cycle_Progression Promotes

Caption: Signaling pathway disrupted by Compound H1.

Experimental Workflow for Xenograft Study

G cluster_workflow In Vivo Xenograft Workflow Cell_Culture HeLa Cell Culture Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Grouping Random Grouping Tumor_Growth->Grouping Treatment Treatment Administration (Compound H1 or Vehicle) Grouping->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Sample Collection Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Generalized workflow for an in vivo xenograft study.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluorobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 6-Fluorobenzo[d]thiazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for obtaining this compound?

A1: The most prevalent and logical synthetic route is a multi-step process that begins with a readily available substituted aniline. The general strategy involves:

  • Formation of a 2-aminobenzothiazole core: This is typically achieved through the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, a process often referred to as the Hugershoff reaction or a variation thereof.

  • Introduction of a nitro group: A nitro group is introduced onto the benzothiazole ring, which serves as a precursor to the final amine group. This is usually done via electrophilic nitration.

  • Reduction of the nitro group: The final step is the reduction of the nitro group to the desired 5-amino group.

Q2: What are the critical factors influencing the overall yield of the synthesis?

A2: Several factors can significantly impact the overall yield:

  • Purity of starting materials: Using high-purity reagents and solvents is crucial to minimize side reactions.

  • Reaction conditions: Strict control of temperature, reaction time, and reagent stoichiometry at each step is essential.

  • Regioselectivity of nitration: The position of the nitro group introduction on the 6-fluorobenzothiazole ring is a key challenge. Protecting the 2-amino group before nitration is a common strategy to direct the nitration to the desired position.

  • Efficiency of the reduction step: The choice of reducing agent and reaction conditions for the nitro group reduction is critical to ensure complete conversion without affecting other functional groups on the molecule.

  • Purification methods: Efficient purification at each step is necessary to remove byproducts that could interfere with subsequent reactions.

Q3: Are there any major safety precautions to consider during this synthesis?

A3: Yes, several safety precautions are necessary:

  • Bromine: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Strong acids: Nitration steps often involve the use of strong, corrosive acids like sulfuric acid and nitric acid. Handle with extreme care and appropriate PPE.

  • Hydrogenation: If catalytic hydrogenation is used for the reduction of the nitro group, proper equipment and procedures for handling flammable hydrogen gas are required.

  • Solvents: Many organic solvents used are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis of this compound.

Problem 1: Low yield in the formation of 2-Amino-6-fluorobenzothiazole (Intermediate I)
Symptom Possible Cause Suggested Solution
Low conversion of 4-fluoroaniline Incomplete reaction.Increase reaction time and/or temperature. Ensure proper stirring to maintain a homogeneous reaction mixture.
Insufficient bromine.Ensure accurate stoichiometry of bromine. Add bromine dropwise and at a controlled temperature to prevent side reactions.
Formation of multiple products (isomers) Lack of regioselectivity in thiocyanation.The reaction of 4-fluoroaniline with potassium thiocyanate and bromine typically yields the 2-amino-6-fluorobenzothiazole as the major product. However, minor isomers can form. Purification by column chromatography or recrystallization is recommended.
Product degradation Reaction temperature is too high.Maintain the recommended temperature range during the addition of bromine and the subsequent reaction.
Problem 2: Poor yield or incorrect regioselectivity during the nitration of 2-Amino-6-fluorobenzothiazole (to form Intermediate II)
Symptom Possible Cause Suggested Solution
Low yield of the desired 5-nitro isomer Direct nitration of 2-amino-6-fluorobenzothiazole can lead to a mixture of isomers (e.g., nitration at the 5- and 7-positions) and potential oxidation of the amino group.Protect the 2-amino group: Acetylation of the 2-amino group to form 2-acetylamino-6-fluorobenzothiazole before nitration is highly recommended. The acetyl group is an ortho-, para-director and can help direct the nitro group to the 5-position. The acetyl group can be removed by hydrolysis after nitration.
Formation of dinitro products Harsh nitrating conditions.Use a milder nitrating agent or lower the reaction temperature. Carefully control the stoichiometry of the nitric acid.
Incomplete reaction Insufficient nitrating agent or reaction time.Ensure the correct amount of nitric acid is used. Monitor the reaction by TLC and adjust the reaction time accordingly.
Problem 3: Incomplete reduction or side reactions during the conversion of 2-Amino-6-fluoro-5-nitrobenzothiazole to this compound (Final Product)
Symptom Possible Cause Suggested Solution
Incomplete reduction of the nitro group Inactive or insufficient reducing agent.Use a freshly opened or properly stored reducing agent. Increase the equivalents of the reducing agent.
Catalyst poisoning (for catalytic hydrogenation).Ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur compounds). Use a higher catalyst loading or a different catalyst.
Reduction of the thiazole ring or defluorination Harsh reduction conditions.Use a milder reducing agent. Common choices for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities include tin(II) chloride (SnCl2) in HCl, or catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) under controlled pressure and temperature.
Formation of azo or azoxy byproducts Incomplete reduction with certain metal hydrides.Avoid using harsh reducing agents like lithium aluminum hydride (LiAlH4) for the reduction of aromatic nitro groups, as they can lead to the formation of azo compounds.[1]

Experimental Protocols

Synthesis of 2-Amino-6-fluorobenzothiazole (Intermediate I)

This protocol is based on the general procedure for the synthesis of 2-aminobenzothiazoles from substituted anilines.

Materials:

  • 4-Fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ammonia solution (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-fluoroaniline and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice water and neutralize with an ammonia solution to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-fluorobenzothiazole.

Quantitative Data (Example):

ReagentMolar Ratio (to aniline)Typical Yield
4-Fluoroaniline1-
KSCN2-370-85%
Bromine1.1-1.5
Synthesis of 2-Acetylamino-6-fluoro-5-nitrobenzothiazole (Protected Intermediate II)

Materials:

  • 2-Amino-6-fluorobenzothiazole

  • Acetic anhydride

  • Pyridine (as catalyst)

  • Sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃)

Procedure: Part A: Acetylation

  • Dissolve 2-amino-6-fluorobenzothiazole in acetic anhydride with a catalytic amount of pyridine.

  • Heat the mixture under reflux for a few hours until the acetylation is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into water to precipitate the acetylated product.

  • Filter, wash with water, and dry to obtain 2-acetylamino-6-fluorobenzothiazole.

Part B: Nitration

  • Carefully dissolve the 2-acetylamino-6-fluorobenzothiazole in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) dropwise, maintaining the low temperature.

  • After the addition, stir the mixture at a low temperature for a specified time (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the product, wash thoroughly with cold water until the washings are neutral, and dry.

Synthesis of this compound (Final Product)

Materials:

  • 2-Acetylamino-6-fluoro-5-nitrobenzothiazole

  • Hydrochloric acid (HCl)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Ethanol

Procedure: Part A: Deprotection and Reduction

  • Suspend 2-acetylamino-6-fluoro-5-nitrobenzothiazole in a mixture of ethanol and concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise.

  • Heat the reaction mixture under reflux for several hours until both the deprotection of the acetyl group and the reduction of the nitro group are complete (monitor by TLC).

  • Cool the reaction mixture and neutralize it carefully with a sodium hydroxide solution to precipitate the crude product.

  • Filter the product, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data for Reduction (Example):

Reducing AgentMolar Ratio (to nitro compound)Typical Yield
SnCl₂·2H₂O3-580-95%

Visualizations

Synthesis_Workflow cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction & Deprotection A 4-Fluoroaniline B 2-Amino-6-fluorobenzothiazole (Intermediate I) A->B KSCN, Br₂ Glacial Acetic Acid C 2-Amino-6-fluorobenzothiazole D 2-Acetylamino-6-fluorobenzothiazole C->D Acetic Anhydride E 2-Acetylamino-6-fluoro-5-nitrobenzothiazole (Protected Intermediate II) D->E HNO₃, H₂SO₄ F 2-Acetylamino-6-fluoro-5-nitrobenzothiazole G This compound (Final Product) F->G SnCl₂·2H₂O, HCl Then NaOH

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Overall Yield Step1 Check Yield of Intermediate I Start->Step1 Step2 Check Yield & Regioselectivity of Nitration Step1->Step2 Good Sol1 Troubleshoot Step 1: - Reaction conditions - Reagent stoichiometry - Purification Step1->Sol1 Low Step3 Check Yield of Final Reduction Step2->Step3 Good Sol2 Troubleshoot Step 2: - Protect 2-amino group - Milder nitrating conditions - Temperature control Step2->Sol2 Low/Poor Sol3 Troubleshoot Step 3: - Choice of reducing agent - Reaction conditions - Purity of intermediate Step3->Sol3 Low

Caption: Troubleshooting logic for low yield synthesis.

References

Technical Support Center: Purification of 6-Fluorobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Fluorobenzo[d]thiazol-5-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary techniques for purifying this compound are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, regioisomers (e.g., 7-fluoro isomer), and oxidation byproducts. The synthesis of 2-aminobenzothiazoles can sometimes yield phenylthiourea precursors as impurities.

Q3: My recrystallization of this compound resulted in a very low yield. What could be the cause?

A3: Low yield in recrystallization can be due to several factors:

  • Using too much solvent: This keeps a significant amount of the product dissolved in the mother liquor.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals.

  • Washing the crystals with a solvent that is not ice-cold: This can redissolve some of the purified product.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q4: I am observing significant peak tailing during column chromatography of this compound on silica gel. How can I resolve this?

A4: Peak tailing for basic compounds like aromatic amines on silica gel is a common issue. It is often caused by strong interactions between the basic amine group and the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier to the mobile phase: A small amount of triethylamine (0.1-1%) or ammonia in the eluent can neutralize the acidic sites on the silica gel.

  • Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica column, which are more compatible with basic compounds.

  • Switch to reversed-phase chromatography: If the compound has sufficient hydrophobicity, reversed-phase chromatography with an appropriate mobile phase (e.g., acetonitrile/water with a buffer) can be an effective alternative.

Q5: How do I choose between normal-phase and reversed-phase preparative HPLC for purifying this compound?

A5: The choice depends on the polarity of your compound and the impurities.

  • Normal-phase HPLC is suitable for separating polar compounds using non-polar mobile phases. It can be effective for separating isomers.

  • Reversed-phase HPLC is the more common technique and is well-suited for moderately polar to non-polar compounds. For a polar compound like an amine, a polar-embedded or charged surface hybrid (CSH) column might provide better peak shape and resolution. Method development at an analytical scale is crucial to determine the optimal conditions before scaling up to preparative HPLC.[1]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating too quickly from a supersaturated solution.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure slow cooling. Try a different solvent system with a lower boiling point.
No crystals form upon cooling The solution is not saturated (too much solvent was added). The compound is very soluble in the chosen solvent even at low temperatures.Boil off some of the solvent to concentrate the solution and then allow it to cool again. If crystals still do not form, try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. Consider a different solvent or a solvent/anti-solvent system.
Colored impurities remain in the crystals The colored impurity has similar solubility to the product in the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Low recovery of the purified compound Too much solvent was used. The crystals were washed with a warm solvent. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with a minimal amount of ice-cold solvent.[2] To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.[3]
Column Chromatography
Problem Possible Cause Solution
Poor separation of the desired compound from impurities The polarity of the mobile phase is too high or too low. The stationary phase is not providing enough selectivity.Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A good starting point is a solvent system that gives the target compound an Rf value of 0.2-0.4 on TLC. Consider trying a different stationary phase (e.g., alumina, C18).
The compound is stuck on the column The mobile phase is not polar enough to elute the compound. The compound is strongly interacting with the stationary phase (common for basic amines on silica).Gradually increase the polarity of the mobile phase. For basic compounds on silica, add a small percentage of a basic modifier like triethylamine or ammonia to the eluent.
Cracked or channeled column bed Improper packing of the column. The column has run dry.Ensure the column is packed uniformly without any air bubbles. Never let the solvent level drop below the top of the stationary phase.
Broad or diffuse bands Column overloading. Diffusion of the sample band.Load a smaller amount of the crude material onto the column. Ensure the initial band of the sample is as narrow as possible.
Preparative HPLC
Problem Possible Cause Solution
Poor resolution between the target peak and an impurity The mobile phase composition is not optimal. The column is not suitable for the separation.Perform analytical HPLC method development to optimize the mobile phase (solvents, additives, pH).[4] Screen different column stationary phases to improve selectivity. For isomers, consider columns with phenyl or pentafluorophenyl (PFP) phases that offer different selectivities.[5]
Peak fronting or tailing Column overload. Secondary interactions with the stationary phase. Inappropriate sample solvent.Reduce the injection volume or the concentration of the sample. For basic compounds causing tailing, consider a column designed for basic compounds or adjust the mobile phase pH. Dissolve the sample in the initial mobile phase if possible.
Low recovery of the collected fraction The compound may be precipitating in the collection tube. The compound may be adsorbing to the collection vessel.Dilute the collected fractions with a suitable solvent. Use silanized glass or polypropylene collection tubes.
Inconsistent retention times Fluctuations in pump pressure or temperature. Changes in mobile phase composition.Ensure the HPLC system is properly maintained and equilibrated. Use freshly prepared and degassed mobile phases.

Experimental Protocols

Note: These are representative protocols based on common practices for similar compounds and should be optimized for your specific sample and purity requirements.

Recrystallization Protocol
  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold. Ethanol or an ethanol/water mixture is often a good starting point for aminobenzothiazoles.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling with stirring. Add the solvent portion-wise until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Expected Results:

Parameter Value
Starting Material Purity ~85%
Final Purity >98%
Yield 60-85%
Appearance Crystalline solid
Column Chromatography Protocol
  • Stationary Phase and Column Preparation: Pack a glass column with silica gel (or basic alumina) using a slurry method with the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). For this specific compound, a gradient of hexane/ethyl acetate with 0.5% triethylamine is a good starting point.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Example Elution Gradient:

Solvent System Composition (v/v) Purpose
Hexane / Ethyl Acetate (9:1) + 0.5% TriethylamineGradual increase toElute non-polar impurities
Hexane / Ethyl Acetate (1:1) + 0.5% TriethylamineElute the target compound
Ethyl Acetate / Methanol (9:1) + 0.5% TriethylamineElute highly polar impurities
Preparative HPLC Protocol
  • Analytical Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal column, mobile phase, and gradient conditions. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common starting point for reversed-phase separation of aromatic amines.

  • Scale-Up: Scale up the analytical method to a preparative column with the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase or a compatible solvent at a concentration determined during method development. Filter the sample solution through a 0.45 µm filter before injection.

  • Purification and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the target compound's peak.

  • Product Isolation: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization or rotary evaporation, to yield the purified this compound.

Example Preparative HPLC Conditions:

Parameter Condition
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid
Gradient 20-80% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on concentration)

Visualized Workflows

Purification_Workflow cluster_start Crude Product cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chrom Column Chromatography crude->column_chrom prep_hplc Preparative HPLC crude->prep_hplc analysis Purity Check (TLC, HPLC, NMR) recrystallization->analysis column_chrom->analysis prep_hplc->analysis analysis->recrystallization Purity Not Met analysis->column_chrom Purity Not Met pure_product Pure Product (>98%) analysis->pure_product Purity Met

Caption: General purification workflow for this compound.

Troubleshooting_Column_Chromatography cluster_problems Identify the Problem cluster_solutions Potential Solutions start Column Chromatography Issue poor_separation Poor Separation start->poor_separation peak_tailing Peak Tailing start->peak_tailing no_elution Compound Stuck on Column start->no_elution optimize_mp Optimize Mobile Phase (TLC) poor_separation->optimize_mp change_sp Change Stationary Phase (e.g., Alumina) poor_separation->change_sp peak_tailing->change_sp add_base Add Basic Modifier (e.g., TEA) peak_tailing->add_base increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity

Caption: Troubleshooting logic for column chromatography purification.

References

Technical Support Center: 6-Fluorobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and storage data for 6-Fluorobenzo[d]thiazol-5-amine is limited. The following information is largely based on data for the closely related isomer, 6-Fluorobenzo[d]thiazol-2-amine, and general knowledge of aminobenzothiazole compounds. Researchers should use this as a guideline and perform their own stability assessments for critical applications.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Based on supplier recommendations for the analogous 6-Fluorobenzo[d]thiazol-2-amine, the compound should be stored in a cool, dry, and dark place.[1][2] It is crucial to keep the container tightly sealed to prevent moisture and air exposure.[1][3] For long-term storage, refrigeration at 2-8°C is also suggested by some suppliers.[4]

Q2: What is the recommended solvent for dissolving this compound?

Q3: Is this compound sensitive to light?

A3: Several suppliers of the 2-amine isomer recommend keeping the compound in a dark place, suggesting potential light sensitivity.[1] To minimize the risk of degradation, it is best practice to store the solid compound and any solutions in amber vials or containers protected from light.

Q4: What are the potential signs of degradation of this compound?

A4: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. For the solid, clumping or a change in texture may indicate moisture absorption. If degradation is suspected, it is advisable to verify the purity of the compound using analytical techniques such as HPLC or LC-MS before use.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or low yield Compound degradation due to improper storage.Verify the storage conditions (temperature, light exposure, moisture). If the compound has been stored for an extended period or under suboptimal conditions, consider using a fresh batch.
Incomplete dissolution of the compound.Ensure the compound is fully dissolved in the chosen solvent. Gentle warming or sonication may aid dissolution, but be cautious of potential thermal degradation.
Incompatibility with other reagents.Review the reaction scheme for any potential incompatibilities. Amines can react with strong acids, and the thiazole ring may have its own reactivity profile.
Compound appears discolored or has changed in appearance Exposure to light, air, or moisture.Discard the compound if significant discoloration is observed. For future use, ensure the container is tightly sealed and protected from light. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Difficulty dissolving the compound Use of an inappropriate solvent.Test the solubility in a small amount of a different solvent. Common solvents for similar compounds include DMSO and DMF.
Low purity of the compound.Check the certificate of analysis (CoA) for the purity specification. If in doubt, re-purify the compound or obtain a new batch from a reputable supplier.

Storage Condition Summary for 6-Fluorobenzo[d]thiazol-2-amine (as a reference)

Supplier Recommended Storage Condition
BLD PharmKeep in dark place, sealed in dry, room temperature.[1]
ChemShuttle2-8 degree Celsius.[4]
Angene ChemicalKeep in dry area. Room Temperature.[5]
SynblockDry, sealed place.[3]
Generic MSDSStore in a cool and dry location. Keep away from the heat and direct sunlight.[2]

Experimental Protocols

General Protocol for Handling and Solution Preparation:

  • Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.

  • Handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

  • To prepare a stock solution, weigh the desired amount of the solid in a clean, dry vial.

  • Add the chosen solvent (e.g., DMSO) to the vial and cap it tightly.

  • Mix the contents by vortexing or sonicating until the solid is completely dissolved.

  • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C for long-term storage), protected from light.

Visualizations

TroubleshootingWorkflow Troubleshooting Flowchart for Unexpected Results start Unexpected Experimental Results check_storage Check Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage check_storage->improper_storage use_new_batch Use Fresh Batch of Compound improper_storage->use_new_batch Yes proper_storage Proper Storage improper_storage->proper_storage No end Consult Further Literature or Technical Support use_new_batch->end check_dissolution Verify Complete Dissolution proper_storage->check_dissolution incomplete_dissolution Incomplete Dissolution check_dissolution->incomplete_dissolution optimize_dissolution Optimize Dissolution (e.g., sonicate, warm gently) incomplete_dissolution->optimize_dissolution Yes complete_dissolution Complete Dissolution incomplete_dissolution->complete_dissolution No optimize_dissolution->end check_reagents Review Reagent Compatibility complete_dissolution->check_reagents incompatible_reagents Potential Incompatibility check_reagents->incompatible_reagents modify_protocol Modify Experimental Protocol incompatible_reagents->modify_protocol Yes compatible_reagents Reagents Compatible incompatible_reagents->compatible_reagents No modify_protocol->end compatible_reagents->end

Caption: Troubleshooting workflow for unexpected experimental outcomes.

StorageHandlingWorkflow Recommended Storage and Handling Workflow receive Receive Compound store_solid Store Solid in a Cool, Dry, Dark Place (2-8°C Recommended for Long-Term) receive->store_solid prepare_solution Prepare Solution in a Fume Hood (Use appropriate PPE) store_solid->prepare_solution use_solution Use Solution in Experiment prepare_solution->use_solution store_solution Store Stock Solution (Protected from light, -20°C or -80°C) use_solution->store_solution If not all is used dispose Dispose of Waste According to Institutional Guidelines use_solution->dispose store_solution->use_solution For subsequent experiments

Caption: Recommended workflow for storing and handling the compound.

References

Technical Support Center: Synthesis of 6-Fluorobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluorobenzo[d]thiazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and logical synthetic approach involves a two-step process:

  • Cyclization: Synthesis of the intermediate, 6-fluoro-5-nitrobenzo[d]thiazole. This is typically achieved through the reaction of a suitably substituted o-aminothiophenol with an appropriate cyclizing agent.

  • Reduction: The nitro group of 6-fluoro-5-nitrobenzo[d]thiazole is then reduced to the corresponding amine to yield the final product.

Q2: What are the potential key challenges in this synthesis?

The primary challenges include:

  • Regiocontrol: Ensuring the correct substitution pattern on the benzothiazole ring during the cyclization step. The use of starting materials with the desired substitution is crucial.

  • Incomplete Reactions: Both the cyclization and the reduction steps may not proceed to completion, leading to a mixture of starting materials and products.

  • Side Product Formation: Undesired byproducts can be formed, particularly during the reduction of the nitro group.

  • Purification: The final product may be challenging to purify from unreacted starting materials and side products.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a standard method for monitoring the progress of both the cyclization and reduction steps. By comparing the spots of the reaction mixture with the starting materials, you can determine if the reaction is complete. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Step 1: Synthesis of 6-Fluoro-5-nitrobenzo[d]thiazole (Cyclization)
Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired product - Inactive starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Check the purity and reactivity of the 2-aminothiophenol derivative and the cyclizing agent.- Optimize the reaction temperature. Some cyclizations require heating.- Increase the reaction time and monitor by TLC.
Formation of multiple products (isomers) - Non-specific starting materials leading to different regioisomers.- Side reactions of the functional groups.- Ensure the use of a regiochemically pure starting aminothiophenol.- Protect sensitive functional groups if necessary.
Incomplete reaction - Insufficient amount of cyclizing agent.- Poor solubility of starting materials.- Use a slight excess of the cyclizing agent.- Choose a solvent in which the starting materials are more soluble.
Step 2: Reduction of 6-Fluoro-5-nitrobenzo[d]thiazole to this compound
Problem Possible Cause(s) Suggested Solution(s)
Incomplete reduction (presence of starting material) - Insufficient amount of reducing agent.- Inactive reducing agent.- Short reaction time.- Increase the molar equivalents of the reducing agent.- Use a fresh batch of the reducing agent.- Extend the reaction time and monitor progress by TLC.
Formation of side products (e.g., nitroso, hydroxylamino intermediates) - Mild reducing conditions.- Non-optimal reaction temperature.- Use a stronger reducing agent or increase the amount of the current one.- Adjust the reaction temperature. Some reductions require heating.
Degradation of the benzothiazole ring - Harsh reaction conditions (e.g., very strong reducing agents, high temperatures).- Use milder reducing agents such as tin(II) chloride or iron in acidic medium.- Perform the reaction at a lower temperature.
Difficulty in isolating the product - Formation of salts with the amine product.- Emulsion formation during workup.- Neutralize the reaction mixture with a base (e.g., NaHCO₃, NaOH) to deprotonate the amine before extraction.- Add brine to the aqueous layer to break up emulsions.

Quantitative Data Summary

The choice of reducing agent is critical for the successful conversion of the nitro-intermediate to the desired amine. The following table summarizes common reducing agents used for aromatic nitro group reductions.

Reducing Agent Typical Reaction Conditions Advantages Potential Side Reactions/Issues
SnCl₂·2H₂O / HCl Ethanol or Acetic Acid, RefluxGenerally high yields, selective for nitro groups.Work-up can be tedious due to tin salts.
Fe / HCl or NH₄Cl Water/Ethanol, RefluxInexpensive, effective.Requires acidic conditions, work-up can be messy.
H₂ / Pd/C Methanol or Ethanol, RT, atmospheric or elevated pressureClean reaction, high yields.May reduce other functional groups, requires specialized equipment for high pressure.
Sodium Dithionite (Na₂S₂O₄) Water/Methanol, RT to RefluxMild conditions.Can sometimes lead to incomplete reduction.

Experimental Protocols

The following are generalized experimental protocols based on common procedures for analogous syntheses. Note: These protocols should be adapted and optimized for the specific substrate and laboratory conditions.

Protocol 1: General Procedure for the Synthesis of a Nitro-substituted Benzothiazole
  • Dissolve the appropriately substituted 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add the cyclizing agent (e.g., a carboxylic acid derivative or aldehyde, typically 1-1.2 equivalents).

  • If required, add a catalyst (e.g., a protic or Lewis acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water or an ice bath to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the purified nitro-substituted benzothiazole.

Protocol 2: General Procedure for the Reduction of a Nitrobenzothiazole using SnCl₂
  • To a stirred solution of the nitrobenzothiazole (1 equivalent) in ethanol or a mixture of ethanol and concentrated hydrochloric acid, add tin(II) chloride dihydrate (3-5 equivalents) portion-wise.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water and carefully basify the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of 8-9.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired aminobenzothiazole.

Visualizations

Synthetic Pathway

Synthesis_Pathway Start Substituted 2-Aminothiophenol Intermediate 6-Fluoro-5-nitrobenzo[d]thiazole Start->Intermediate Cyclization Product This compound Intermediate->Product Reduction

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Workflow for the Reduction Step

Troubleshooting_Workflow cluster_actions Troubleshooting Actions Start Start Reduction Reaction Monitor Reaction Complete? Start->Monitor Incomplete Incomplete Reaction Monitor->Incomplete No SideProducts Side Products Observed Monitor->SideProducts Partially, with side products Success Successful Synthesis Monitor->Success Yes Action1 • Increase reducing agent • Check reagent activity • Extend reaction time Incomplete->Action1 Troubleshoot Action2 • Use milder/stronger reducing agent • Optimize temperature SideProducts->Action2 Troubleshoot WorkupIssue Workup/Isolation Issues Action3 • Adjust pH during workup • Use brine to break emulsions WorkupIssue->Action3 Troubleshoot

Caption: Troubleshooting workflow for the reduction of the nitro-intermediate.

Optimizing reaction conditions for 6-Fluorobenzo[d]thiazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of 6-Fluorobenzo[d]thiazol-5-amine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature. For instance, some syntheses require refluxing for several hours.[1][2]
Poor Quality of Starting Materials: Impurities in the starting materials, such as the aniline precursor, can interfere with the reaction.Ensure the purity of all reactants and solvents. Use freshly distilled solvents and verify the purity of the starting aniline derivative via appropriate analytical methods (e.g., NMR, melting point).
Incorrect Stoichiometry: An improper molar ratio of reactants, particularly the thiocyanate source and the halogen (e.g., bromine), can lead to low yields.Carefully measure and use the correct stoichiometry of reactants as specified in the protocol. For the synthesis of 2-amino-6-fluorobenzothiazole, a common method involves reacting p-fluoroaniline with potassium thiocyanate and bromine.[3]
Temperature Control Issues: The addition of reagents like bromine in acetic acid can be highly exothermic. Failure to control the temperature can lead to side reactions.Maintain the recommended temperature range during the addition of exothermic reagents. For example, during the addition of a bromine solution, it is crucial to keep the temperature between 0 and 10°C.[3]
Formation of Impurities/Side Products Overheating: Excessive heat can lead to the formation of undesired byproducts.Adhere strictly to the specified reaction temperature. If refluxing, ensure a gentle and controlled reflux.
Presence of Water: Moisture can react with some of the reagents, leading to impurities.Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Incorrect Work-up Procedure: Improper pH adjustment during work-up can lead to the precipitation of impurities or loss of the desired product.Carefully neutralize the reaction mixture to the specified pH range. For example, after cyclization, the mixture is often neutralized with an ammonia solution to a pH of around 6.0 to precipitate the product.[1]
Difficulty in Product Isolation/Purification Poor Crystallization: The product may not crystallize well from the chosen solvent.Experiment with different recrystallization solvents or solvent mixtures. Common recrystallization solvents for benzothiazole derivatives include ethanol, benzene, and mixtures of methanol and chloroform.[1]
Product is an Oil: The final product may be an oil instead of a solid, making it difficult to handle.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 6-fluoro-2-aminobenzothiazole?

A1: The most frequently used starting material is p-fluoroaniline, which is reacted with a thiocyanate source, such as potassium thiocyanate, in the presence of a halogen like bromine in an acidic medium, typically glacial acetic acid.[3]

Q2: How critical is temperature control during the synthesis?

A2: Temperature control is highly critical, especially during the addition of bromine in acetic acid. This step is exothermic, and maintaining a low temperature (often below 10°C) is essential to prevent the formation of side products and ensure a good yield.[1][3]

Q3: What are the typical solvents used for the synthesis and recrystallization of these derivatives?

A3: Glacial acetic acid is a common solvent for the primary cyclization reaction.[1][3] For subsequent derivatization steps, solvents like methanol, ethanol, and N,N-dimethylformamide (DMF) are often used.[1] For recrystallization, ethanol, benzene, and mixtures of methanol and chloroform are frequently employed to purify the final products.[1]

Q4: What are some common analytical techniques to characterize the synthesized this compound derivatives?

A4: The synthesized compounds are typically characterized by a combination of techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) to confirm their chemical structure.[1][4] Melting point determination is also a standard method to assess purity.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-6-fluorobenzothiazole

This protocol is adapted from a general method for the synthesis of 2-aminobenzothiazoles.

Materials:

  • p-fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ammonia solution

Procedure:

  • In a flask, dissolve p-fluoroaniline (0.2 mol) in 30 mL of 95% acetic acid.[3]

  • To this solution, add a solution of potassium thiocyanate (0.8 mol) in 50 mL of 95% acetic acid.[3]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of bromine (7.5 mL) in 30 mL of acetic acid dropwise with constant stirring, ensuring the temperature remains between 0 and 10°C.[3]

  • After the addition is complete, continue stirring the mixture at a temperature below room temperature for 2 hours, and then at room temperature for 10 hours.[3]

  • An orange precipitate may form. Add 6 mL of water and heat the mixture to 85°C, then filter it while hot.[1]

  • Treat the residue again with 10 mL of glacial acetic acid, heat to 85°C, and filter while hot.[1]

  • Combine the filtrates, cool, and neutralize with an ammonia solution to a pH of approximately 6.0.[1]

  • Collect the resulting yellow precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent, such as an ethanol/benzene mixture, after treating with activated charcoal to obtain light yellow crystals of 6-fluoro-2-aminobenzothiazole.[1][3]

Data Presentation

Table 1: Reported Yields for Synthesized 6-Fluorobenzothiazole Derivatives
CompoundStarting MaterialsReaction ConditionsYield (%)Reference
6-fluoro-2-aminebenzothiazolep-fluoroaniline, KSCN, Br₂Acetic acid, 0-10°C then RT89%[3]
N-(6-fluorobenzo[d]thiazol-2-yl)benzamide2-amino-5-fluorobenzothiazole, acyl chlorideDioxane, reflux 3-4h45%[4]
2,6-dichloro-N-(6-fluorobenzo[d]thiazol-2-yl) benzamide2-amino-5-fluorobenzothiazole, acyl chlorideDioxane, reflux 3-4h51%[4]
6-fluoro-N-phenethylbenzo[d]thiazol-2-amineNot specifiedNot specified86%[4]

Visualizations

General Synthesis Workflow for 2-Amino-6-fluorobenzothiazole

G General Synthesis Workflow cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification p_fluoroaniline p-Fluoroaniline in Acetic Acid mixing Mix Reactants & Cool to 0°C p_fluoroaniline->mixing kscn KSCN in Acetic Acid kscn->mixing bromination Dropwise Addition of Br2 in Acetic Acid (Maintain 0-10°C) mixing->bromination stirring Stir at RT bromination->stirring heating_filtration Heat to 85°C & Hot Filter stirring->heating_filtration neutralization Neutralize with Ammonia Solution (pH ~6) heating_filtration->neutralization precipitation Collect Precipitate neutralization->precipitation recrystallization Recrystallization from suitable solvent precipitation->recrystallization final_product Pure 2-Amino-6-fluorobenzothiazole recrystallization->final_product

Caption: General workflow for the synthesis of 2-Amino-6-fluorobenzothiazole.

Troubleshooting Logic for Low Product Yield

G Troubleshooting: Low Product Yield start Low Yield Observed check_reaction_completion Was reaction monitored to completion (e.g., via TLC)? start->check_reaction_completion incomplete Reaction Incomplete check_reaction_completion->incomplete No complete Reaction Complete check_reaction_completion->complete Yes solution1 Extend reaction time or increase temperature cautiously. incomplete->solution1 check_temp_control Was temperature strictly controlled during exothermic steps? complete->check_temp_control temp_issue Temperature Fluctuation check_temp_control->temp_issue No temp_ok Temperature OK check_temp_control->temp_ok Yes solution2 Repeat with strict temperature control. temp_issue->solution2 check_reagents Were purity of starting materials and solvents verified? temp_ok->check_reagents reagent_issue Impure Reagents check_reagents->reagent_issue No reagents_ok Reagents Pure check_reagents->reagents_ok Yes solution3 Use purified/fresh reagents and anhydrous solvents. reagent_issue->solution3 check_workup Was work-up procedure (e.g., pH adjustment) followed precisely? reagents_ok->check_workup workup_issue Improper Work-up check_workup->workup_issue No workup_ok Work-up OK check_workup->workup_ok Yes solution4 Review and repeat work-up procedure carefully. workup_issue->solution4

Caption: Decision tree for troubleshooting low product yield in synthesis.

References

Navigating the Synthesis of 6-Fluorobenzo[d]thiazol-5-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of established protocols for the direct synthesis of 6-Fluorobenzo[d]thiazol-5-amine in publicly available literature necessitates a theoretically derived approach. This guide provides a proposed synthetic pathway and a comprehensive troubleshooting center to assist researchers and drug development professionals in the preparation of this novel compound.

The synthesis of this compound presents a unique challenge due to the lack of documented reaction mechanisms and established protocols. This technical support center offers a plausible multi-step synthetic route, beginning with the nitration of 6-fluorobenzo[d]thiazole, followed by the reduction of the resulting nitro intermediate. This guide is designed to address potential experimental hurdles through detailed troubleshooting FAQs, structured data tables for experimental parameters, and clear visualizations of the proposed workflow.

Frequently Asked Questions (FAQs)

Q1: I am unable to achieve selective nitration at the C5 position of 6-fluorobenzo[d]thiazole. What are the likely causes and solutions?

A1: Regioselectivity in the nitration of benzothiazoles can be challenging. The primary issue is often the formation of undesired isomers, particularly nitration at the C7 and C4 positions.

  • Reaction Temperature: Elevated temperatures can lead to a decrease in selectivity. It is crucial to maintain a low temperature, ideally between 0 and 5 °C, throughout the addition of the nitrating agent.

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. The ratio of these acids should be carefully controlled. An excess of nitric acid can lead to over-nitration.

  • Reaction Time: Prolonged reaction times may also contribute to the formation of multiple isomers. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to quench the reaction upon consumption of the starting material.

Q2: The reduction of 6-fluoro-5-nitrobenzo[d]thiazole to the desired amine is resulting in a low yield. What factors could be responsible?

A2: Low yields in the reduction of nitroarenes can stem from incomplete reaction, degradation of the product, or difficult purification.

  • Reducing Agent: The choice of reducing agent is paramount. While several reagents can effect this transformation (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/NH₄Cl), their efficacy can be substrate-dependent. Tin(II) chloride in concentrated hydrochloric acid is a robust and often effective choice for this type of reduction.

  • Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if using a catalytic hydrogenation method to prevent catalyst poisoning. For metal/acid reductions, maintaining the appropriate pH during workup is crucial to ensure the amine is fully protonated for extraction and then deprotonated for final product isolation.

  • Product Stability: The resulting this compound may be susceptible to oxidation. It is advisable to work up the reaction mixture promptly and store the purified product under an inert atmosphere at low temperatures.

Q3: I am observing multiple spots on my TLC plate after the reduction step, indicating a mixture of products. How can I improve the purity?

A3: The presence of multiple products suggests side reactions or incomplete conversion.

  • Incomplete Reduction: If one of the spots corresponds to the starting nitro compound, the reaction has not gone to completion. Consider increasing the equivalents of the reducing agent or extending the reaction time.

  • Side Reactions: Over-reduction or degradation can lead to impurities. For catalytic hydrogenation, ensure the catalyst is not overly active, which can sometimes be attenuated by catalyst modifiers. For metal/acid reductions, careful control of temperature is important.

  • Purification Strategy: Column chromatography is the recommended method for purifying the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should allow for the separation of the desired amine from byproducts and unreacted starting material.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process:

  • Nitration: Electrophilic nitration of 6-fluorobenzo[d]thiazole to introduce a nitro group at the C5 position.

  • Reduction: Reduction of the 6-fluoro-5-nitrobenzo[d]thiazole intermediate to the corresponding 5-amino derivative.

Synthetic Pathway 6-Fluorobenzo[d]thiazole 6-Fluorobenzo[d]thiazole Step 1 6-Fluoro-5-nitrobenzo[d]thiazole 6-Fluorobenzo[d]thiazole->Step 1 Nitration (HNO₃/H₂SO₄) Step 2 This compound Step 1->Step 2 Reduction (SnCl₂/HCl)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Fluoro-5-nitrobenzo[d]thiazole (Hypothetical Protocol)
  • To a stirred solution of concentrated sulfuric acid (20 mL) cooled to 0 °C in an ice-salt bath, add 6-fluorobenzo[d]thiazole (5.0 g, 32.6 mmol) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.6 mL, 35.9 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 6-fluorobenzo[d]thiazole over 30 minutes, maintaining the temperature between 0 and 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Upon completion, pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the crude product.

  • Recrystallize the crude solid from ethanol to afford pure 6-fluoro-5-nitrobenzo[d]thiazole.

Step 2: Synthesis of this compound (Hypothetical Protocol)
  • Suspend 6-fluoro-5-nitrobenzo[d]thiazole (4.0 g, 20.2 mmol) in concentrated hydrochloric acid (50 mL) in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (22.8 g, 101 mmol) in concentrated hydrochloric acid (20 mL) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 1:1).

  • After completion, cool the mixture to room temperature and pour it onto ice.

  • Basify the mixture to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Quantitative Data Summary

The following tables provide hypothetical, yet realistic, parameters for the proposed synthesis. These values should be considered as a starting point for optimization.

Table 1: Reaction Conditions for Nitration of 6-Fluorobenzo[d]thiazole

ParameterRecommended Value
Temperature0 - 5 °C
Molar Ratio (Substrate:HNO₃)1 : 1.1
SolventConcentrated H₂SO₄
Reaction Time2 - 4 hours
Hypothetical Yield60 - 75%

Table 2: Reaction Conditions for Reduction of 6-Fluoro-5-nitrobenzo[d]thiazole

ParameterRecommended Value
Reducing AgentSnCl₂·2H₂O
Molar Ratio (Substrate:SnCl₂)1 : 5
SolventConcentrated HCl
Temperature80 °C
Reaction Time3 - 5 hours
Hypothetical Yield70 - 85%

Troubleshooting Workflow

Troubleshooting Workflow cluster_nitration Nitration Step cluster_reduction Reduction Step N_Start Low Yield / Impure Product (Nitration) N_Q1 Multiple Isomers Formed? N_Start->N_Q1 N_A1_Yes Decrease Temperature Optimize Nitrating Agent Ratio N_Q1->N_A1_Yes Yes N_A1_No Incomplete Reaction? N_Q1->N_A1_No No N_A2_Yes Increase Reaction Time Monitor by TLC N_A1_No->N_A2_Yes Yes N_A2_No Product Degradation? N_A1_No->N_A2_No No N_A3_Yes Ensure Low Temperature During Workup N_A2_No->N_A3_Yes Yes R_Start Low Yield / Impure Product (Reduction) R_Q1 Incomplete Reaction? R_Start->R_Q1 R_A1_Yes Increase Equivalents of Reductant Extend Reaction Time R_Q1->R_A1_Yes Yes R_A1_No Product Oxidation? R_Q1->R_A1_No No R_A2_Yes Prompt Workup Store Under Inert Atmosphere R_A1_No->R_A2_Yes Yes R_A2_No Purification Issues? R_A1_No->R_A2_No No R_A3_Yes Optimize Column Chromatography (Solvent System) R_A2_No->R_A3_Yes Yes

Caption: A decision-tree workflow for troubleshooting common issues.

Technical Support Center: Scaling Up the Synthesis of 6-Fluorobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-Fluorobenzo[d]thiazol-5-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth scale-up process.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question: The yield of 2-amino-6-fluorobenzothiazole (Intermediate 1) is low. What are the potential causes and solutions?

Answer: Low yields in the initial cyclization step are common when scaling up. Consider the following:

  • Incomplete Reaction: Ensure the dropwise addition of bromine in glacial acetic acid is slow enough to maintain the reaction temperature below room temperature.[1][2] A sudden temperature increase can lead to side product formation.

  • Poor Quality Reagents: Use anhydrous glacial acetic acid and ensure the potassium thiocyanate is dry. Moisture can interfere with the reaction.

  • Precipitation Issues: After the reaction, the addition of water and subsequent heating to 85°C are crucial for precipitating the product.[1][2] Ensure thorough mixing during this step.

  • Neutralization: Careful neutralization with ammonia solution to a pH of approximately 6.0 is critical for maximizing the precipitation of the free amine.[1][2]

Question: During the nitration of 6-fluorobenzothiazole (Intermediate 2), multiple nitro isomers are forming, complicating purification. How can I improve the regioselectivity?

Answer: Achieving selective nitration at the C-5 position is a key challenge.

  • Reaction Temperature: Maintain a low temperature (typically 0-5°C) during the addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). This can enhance the kinetic selectivity towards the desired isomer.

  • Nitrating Agent: The choice of nitrating agent can influence selectivity. While mixed acid is common, other reagents like ammonium nitrate in trifluoroacetic anhydride have been used for nitrating benzothiazoles and might offer different selectivity profiles.

  • Protecting Groups: Although more complex, consider the use of a temporary protecting group on the thiazole nitrogen to modulate the electronic properties of the ring system and influence the position of nitration.

Question: The reduction of 6-fluoro-5-nitrobenzothiazole (Intermediate 3) to the final product is incomplete or results in degradation. What are the recommended reduction methods?

Answer: The choice of reducing agent is critical to avoid side reactions.

  • Catalytic Hydrogenation: This is often a clean and effective method. Using palladium on carbon (Pd/C) with a hydrogen source is a standard approach for reducing aromatic nitro groups.[3]

  • Metal/Acid Reduction: A combination of a metal like iron (Fe) or tin(II) chloride (SnCl2) in an acidic medium (e.g., acetic acid or hydrochloric acid) provides a mild and effective alternative.[3]

  • Sulfide Reductants: Sodium sulfide (Na2S) can be a useful option, particularly if other functional groups sensitive to hydrogenation or strongly acidic conditions are present.[3] It can sometimes offer chemoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic pathway for scaling up the synthesis of this compound?

A1: A common and scalable approach involves a multi-step synthesis. First, 2-amino-6-fluorobenzothiazole is synthesized from 4-fluoroaniline. This is followed by deamination to yield 6-fluorobenzothiazole. Subsequent nitration introduces a nitro group at the 5-position, which is then reduced to the desired 5-amino group.

Q2: What are the main safety precautions to consider during this synthesis?

A2: The synthesis involves several hazardous reagents and conditions:

  • Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Strong Acids: Concentrated sulfuric and nitric acids are used, which are highly corrosive. Use appropriate PPE and handle with care.

  • Exothermic Reactions: The initial cyclization and the nitration steps can be exothermic. Maintain strict temperature control and add reagents slowly.

  • Hydrogen Gas: If using catalytic hydrogenation, ensure the setup is properly sealed and operated in a well-ventilated area due to the flammability of hydrogen.

Q3: How can the purity of the final product, this compound, be assessed?

A3: Purity can be determined using a combination of techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Experimental Protocols

A proposed multi-step synthesis for this compound is outlined below.

Step 1: Synthesis of 2-amino-6-fluorobenzothiazole (Intermediate 1)

Methodology:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 4-fluoroaniline and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature does not exceed room temperature.[1]

  • After the addition is complete, continue stirring for several hours at room temperature.

  • Add water to the reaction mixture and heat to approximately 85°C to precipitate the product.

  • Filter the hot solution and then cool the filtrate.

  • Neutralize the filtrate with an ammonia solution to a pH of about 6.0 to precipitate the crude 2-amino-6-fluorobenzothiazole.[1][2]

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from an ethanol/benzene mixture.[1]

Step 2: Synthesis of 6-fluorobenzothiazole (Intermediate 2)

Methodology (Proposed):

  • Dissolve 2-amino-6-fluorobenzothiazole in an aqueous solution of a non-oxidizing acid (e.g., H₂SO₄).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

  • To deaminate, slowly add the diazonium salt solution to a pre-heated solution of a reducing agent like hypophosphorous acid.

  • After the addition is complete, heat the mixture gently to ensure complete reaction.

  • Cool the reaction mixture and extract the 6-fluorobenzothiazole with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or distillation under reduced pressure.

Step 3: Synthesis of 6-fluoro-5-nitrobenzothiazole (Intermediate 3)

Methodology (Proposed):

  • Dissolve 6-fluorobenzothiazole in concentrated sulfuric acid and cool the mixture to 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

  • After the addition, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Step 4: Synthesis of this compound (Final Product)

Methodology:

  • Dissolve the 6-fluoro-5-nitrobenzothiazole in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes based on analogous syntheses. These values should be optimized for the specific scale and equipment used.

Table 1: Reaction Conditions for the Synthesis of 2-amino-6-fluorobenzothiazole

ParameterValueReference
Molar Ratio (4-fluoroaniline:KSCN:Br₂)1 : 8 : 1.6 (approx.)[1]
SolventGlacial Acetic Acid[1][2]
Reaction Temperature< Room Temperature[1][2]
Reaction Time12-16 hours[2]
Typical Yield60-75%Analogous Reactions

Table 2: Proposed Conditions for Nitration and Reduction Steps

StepReagentsSolventTemperatureTypical Yield
Nitration HNO₃ / H₂SO₄Sulfuric Acid0-5°C50-70%
Reduction H₂ / Pd/CEthanol/MethanolRoom Temperature80-95%

Visualizations

Synthetic Pathway for this compound

Synthesis_Pathway A 4-Fluoroaniline B Intermediate 1 (2-amino-6-fluorobenzothiazole) A->B KSCN, Br₂ AcOH C Intermediate 2 (6-fluorobenzothiazole) B->C 1. NaNO₂, H₂SO₄ 2. H₃PO₂ D Intermediate 3 (6-fluoro-5-nitrobenzothiazole) C->D HNO₃, H₂SO₄ E Final Product (this compound) D->E H₂, Pd/C

Caption: Proposed synthetic route for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed q1 Was the reaction temperature controlled? start->q1 s1 Optimize cooling and slow reagent addition q1->s1 No q2 Are reagents anhydrous? q1->q2 Yes s1->q2 s2 Use freshly opened or dried reagents q2->s2 No q3 Was neutralization pH accurate? q2->q3 Yes s2->q3 s3 Calibrate pH meter and add base dropwise q3->s3 No end Yield Improved q3->end Yes s3->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Byproduct Identification in 6-Fluorobenzo[d]thiazol-5-amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluorobenzo[d]thiazol-5-amine. The following sections address common issues encountered during reactions, with a focus on identifying and mitigating the formation of byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am performing an acylation reaction on this compound and observe a second product with a higher molecular weight than my expected mono-acylated product in the LC-MS analysis. What could this byproduct be?

A1: A common byproduct in the acylation of 2-aminobenzothiazoles is the di-acylated product . The second acylation can occur on the endocyclic nitrogen atom of the thiazole ring, especially when an excess of the acylating agent or a strong base is used.

Troubleshooting Steps:

  • Re-evaluate Stoichiometry: Reduce the molar equivalent of the acylating agent to 1.0-1.1 equivalents relative to the this compound.

  • Control Temperature: Perform the reaction at a lower temperature to decrease the rate of the second acylation.

  • Choice of Base: Use a milder, non-nucleophilic base to avoid activation of the thiazole nitrogen.

  • Purification: The di-acylated product can often be separated from the desired mono-acylated product using column chromatography on silica gel.

Q2: My reaction mixture has developed a dark color, and I see multiple small, colored impurities in my TLC/LC analysis. What is the likely cause?

A2: Aromatic amines are susceptible to oxidation , which can lead to the formation of colored byproducts such as azo compounds or quinone-imines. This can be initiated by exposure to air (oxygen), oxidizing agents, or even light over extended reaction times.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed before use.

  • Limit Light Exposure: Protect the reaction mixture from light by wrapping the flask in aluminum foil.

  • Antioxidants: In some cases, a small amount of an antioxidant can be added, but this should be tested for compatibility with the desired reaction.

Q3: In a Suzuki coupling reaction with a boronic acid, I am getting a significant amount of a byproduct with a mass corresponding to the dehalogenated starting material or a homocoupled boronic acid. How can I minimize these side reactions?

A3: In Suzuki coupling reactions, common side products include protodeboronation of the boronic acid (replacement of the boronic acid group with hydrogen) and homocoupling of the boronic acid. These can be influenced by the catalyst, base, and reaction conditions.

Troubleshooting Steps:

  • Optimize Catalyst and Ligand: Screen different palladium catalysts and phosphine ligands to find a system that favors the cross-coupling pathway.

  • Choice of Base: The choice and concentration of the base (e.g., carbonates, phosphates) can significantly impact the reaction outcome. An inadequate base can lead to poor activation of the boronic acid, while a very strong base might promote side reactions.

  • Temperature and Reaction Time: Optimize the reaction temperature and time. Prolonged heating can lead to catalyst degradation and an increase in side products.

  • Purity of Reagents: Ensure the boronic acid and other reagents are pure, as impurities can interfere with the catalytic cycle.

Q4: I have an unexpected peak in my chromatogram with the same mass as my desired product. What could be the issue?

A4: You may be observing the formation of a regioisomer . If your reaction conditions are harsh enough to promote electrophilic substitution on the benzothiazole ring, the electrophile could add to a different position on the aromatic ring. Given the directing effects of the amino and fluoro groups, substitution at alternative positions on the benzene ring is a possibility.

Troubleshooting Steps:

  • Structural Characterization: Isolate the byproduct and characterize it using 1D and 2D NMR spectroscopy (e.g., COSY, HSQC, HMBC) to determine its exact structure.

  • Milder Reaction Conditions: Employ milder reaction conditions (lower temperature, less reactive electrophile) to improve regioselectivity.

  • Protecting Groups: If applicable, consider using a protecting group on the amine to modulate its directing effect.

Quantitative Data on Byproduct Formation

The following table provides hypothetical data for an acylation reaction of this compound with an acyl chloride under different conditions to illustrate the impact on byproduct formation.

Reaction ConditionMolar Ratio (Amine:Acyl Chloride:Base)Temperature (°C)Desired Product Yield (%)Di-acylated Byproduct (%)Oxidized Impurities (%)Unreacted Starting Material (%)
Standard 1 : 1.1 : 1.225855<19
Excess Acyl Chloride 1 : 2.0 : 2.2256035<1<1
High Temperature 1 : 1.1 : 1.2807015510

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound
  • Preparation: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Byproduct Analysis by HPLC-MS
  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: Employ a gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

    • Flow Rate: Set a flow rate of 0.5 mL/min.

    • Injection Volume: Inject 5 µL of the sample.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use Electrospray Ionization (ESI) in positive mode.

    • Scan Range: Set a scan range of m/z 100-1000.

    • Data Analysis: Analyze the resulting chromatogram to identify the retention times and mass-to-charge ratios of the main product and any byproducts. Compare the observed masses with the calculated masses of potential byproducts.

Byproduct Identification Workflow

The following diagram illustrates a logical workflow for the identification and characterization of an unknown byproduct observed during a reaction.

Byproduct_Identification_Workflow A Unexpected Peak in LC-MS/TLC Analysis B Determine Molecular Weight by Mass Spectrometry A->B Initial Observation C Hypothesize Potential Structures (e.g., Di-acylation, Oxidation, Isomer) B->C Data Interpretation D Isolate Byproduct via Preparative HPLC or Column Chromatography C->D Isolation Strategy E Structural Elucidation by NMR Spectroscopy (1H, 13C, 2D) D->E Characterization F Confirm Structure and Identify Root Cause E->F Confirmation G Optimize Reaction Conditions to Minimize Byproduct F->G Process Improvement

Caption: Workflow for byproduct identification and mitigation.

Validation & Comparative

A Comparative Guide to 6-Fluorobenzo[d]thiazol-5-amine and Other Benzothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 6-Fluorobenzo[d]thiazol-5-amine and other benzothiazole derivatives, focusing on their synthesis, biological activities, and structure-activity relationships. While direct experimental data for this compound is limited in publicly available literature, this guide extrapolates its potential properties based on the established profiles of structurally related compounds. All quantitative data from cited experiments are summarized in tables for direct comparison, and detailed experimental protocols are provided.

Synthesis of Substituted Benzothiazoles

The benzothiazole scaffold is a versatile pharmacophore in medicinal chemistry.[1] Its derivatives are typically synthesized through the cyclization of 2-aminothiophenols with various electrophilic reagents. Substituents on the benzene ring, such as the 5-amino and 6-fluoro groups of the title compound, are generally introduced on the aniline precursor.

A general synthetic approach to 2,5,6-trisubstituted benzothiazoles is outlined below. The synthesis of this compound would likely start from a correspondingly substituted aniline, which is then thiocyanated and cyclized.

sub_aniline Substituted Aniline (e.g., 4-Fluoro-3-nitroaniline) thiocyanation Thiocyanation (e.g., KSCN, Br2) sub_aniline->thiocyanation aminobenzothiazole Substituted 2-Aminobenzothiazole (e.g., 6-Fluoro-5-nitrobenzo[d]thiazol-2-amine) thiocyanation->aminobenzothiazole reduction Nitro Reduction (e.g., SnCl2/HCl) aminobenzothiazole->reduction c2_modification C2-Modification (e.g., Acylation, Alkylation) aminobenzothiazole->c2_modification target_compound This compound reduction->target_compound final_derivative Final Benzothiazole Derivative c2_modification->final_derivative

A general synthetic route for 2,5,6-trisubstituted benzothiazoles.

Comparative Biological Activities

Benzothiazole derivatives have demonstrated a wide range of biological activities, including anticancer, kinase inhibitory, and antimicrobial effects. The nature and position of substituents on the benzothiazole ring play a crucial role in determining the potency and selectivity of these compounds.[2][3]

Anticancer Activity

Numerous benzothiazole derivatives have been investigated for their potential as anticancer agents.[4][5] The substitution pattern on the benzothiazole core significantly influences their cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A 2-(4-Aminophenyl)Breast (MCF-7)0.4[6]
Compound B 2-(4-Amino-3-methylphenyl)-5-fluoroBreast (MCF-7)<0.1[5]
Compound C 6-Chloro-N-(4-nitrobenzyl)-2-aminoLung (A549)2.8[7]
Compound D N-(6-fluorobenzyl)oxy)-2-acetamidoMES Test (Anticonvulsant)ED50: 54.8 mg/kg[8]
Compound E 3-(2-aminobenzo[d]thiazol-5-yl) benzamideLung (H1975)3.5[9]

IC50: Half-maximal inhibitory concentration; ED50: Median effective dose.

Based on the available data, a fluorine atom at the 6-position, as seen in some anticonvulsant derivatives, is associated with biological activity.[8] Furthermore, an amino group at the 5-position has been incorporated into potent anticancer agents.[9] This suggests that this compound could potentially exhibit interesting anticancer properties.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10][11] Benzothiazole derivatives have emerged as a promising class of kinase inhibitors.[6]

Table 2: Kinase Inhibitory Activity of Selected Benzothiazole Derivatives

CompoundSubstitution PatternTarget Kinase(s)IC50 (µM)Reference
Compound F 2-Thioether-benzothiazoleJNK10.15[12]
Compound G 4,5,6,7-tetrahydro-2-ureidoCK2, GSK3β1.9, 0.67[13]
Compound H Benzothiazole-basedSTAT30.067[14]

IC50: Half-maximal inhibitory concentration; JNK: c-Jun N-terminal kinase; CK2: Casein kinase 2; GSK3β: Glycogen synthase kinase 3 beta; STAT3: Signal transducer and activator of transcription 3.

The benzothiazole scaffold has been successfully utilized to develop potent inhibitors of various kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and STAT3 signaling pathways.

cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimerization Dimerization p_stat3->dimerization translocation Nuclear Translocation dimerization->translocation gene_expression Gene Expression (e.g., c-MYC, MCL-1) translocation->gene_expression proliferation Cell Proliferation & Survival gene_expression->proliferation benzothiazole_inhibitor Benzothiazole Inhibitor benzothiazole_inhibitor->jak inhibits

Simplified STAT3 signaling pathway targeted by benzothiazole inhibitors.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the benzothiazole derivatives and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).[15]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Kinase Inhibition Assay (General Protocol)

Kinase inhibition assays are performed to determine the potency of a compound against a specific kinase. Various formats are available, including radiometric and fluorescence-based assays.[16][17]

General Steps:

  • Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (peptide or protein), and the test compound at various concentrations in a suitable reaction buffer containing ATP and MgCl2.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a capture membrane.

  • Detection: The method of detection depends on the assay format:

    • Radiometric Assay: If using [γ-³²P]ATP or [γ-³³P]ATP, the phosphorylated substrate is separated from the labeled ATP, and the radioactivity is quantified using a scintillation counter.[17]

    • Fluorescence/Luminescence Assay: These assays often use a specific antibody that recognizes the phosphorylated substrate. The signal is then generated by a secondary antibody conjugated to a fluorophore or an enzyme (e.g., HRP).[18] Alternatively, assays like ADP-Glo measure the amount of ADP produced, which corresponds to kinase activity.[19]

  • Data Analysis: The kinase activity is measured for each compound concentration, and the data is used to calculate the IC50 value.

Conclusion and Future Directions

The benzothiazole scaffold is a cornerstone in the development of novel therapeutic agents. While specific experimental data for this compound is not yet prevalent in scientific literature, the analysis of structurally related compounds provides valuable insights into its potential biological profile. The presence of a 6-fluoro substituent has been associated with enhanced biological activity in several benzothiazole series, and the 5-amino group serves as a key pharmacophore in a number of potent anticancer agents.

Therefore, it is plausible that this compound could exhibit significant anticancer and/or kinase inhibitory properties. Future research should focus on the synthesis of this specific isomer and its comprehensive biological evaluation against a panel of cancer cell lines and kinases. Such studies will be crucial to validate the hypotheses drawn from the structure-activity relationships of known benzothiazole derivatives and to determine the therapeutic potential of this novel compound.

References

Comparative Efficacy of 6-Fluorobenzothiazole Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom at the 6-position of the benzothiazole ring has been a key strategy in the development of potent therapeutic agents, leveraging fluorine's ability to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comparative analysis of the efficacy of various 6-fluorobenzothiazole analogs, supported by experimental data, to aid researchers in drug discovery and development.

Anticancer and Anti-inflammatory Activity

A notable study focused on the synthesis of novel benzothiazole derivatives with dual anticancer and anti-inflammatory properties. The compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) emerged as a promising candidate, demonstrating significant inhibition of cancer cell proliferation and a reduction in inflammatory cytokine levels.[1]

Table 1: In Vitro Anticancer and Anti-inflammatory Efficacy of Benzothiazole Analog B7

Cell LineCompoundConcentration (µM)Effect
A431 (human epidermoid carcinoma)B71, 2, 4Significant inhibition of proliferation, promotion of apoptosis, and cell cycle arrest.[1]
A549 (human non-small cell lung cancer)B71, 2, 4Significant inhibition of proliferation, promotion of apoptosis, and cell cycle arrest.[1]
H1299 (human non-small cell lung cancer)B7Not specifiedSignificant inhibition of proliferation.[1]
RAW264.7 (mouse monocyte macrophages)B7Not specifiedReduction in the expression levels of inflammatory factors IL-6 and TNF-α.[1]

Mechanistic studies revealed that compound B7 exerts its dual action by simultaneously inhibiting the AKT and ERK signaling pathways, which are crucial for both tumor cell survival and the inflammatory processes that support cancer progression.[1]

AKT_ERK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase AKT AKT Receptor->AKT ERK ERK Receptor->ERK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Inflammation Inflammation (IL-6, TNF-α) ERK->Inflammation B7 Compound B7 B7->AKT Inhibits B7->ERK Inhibits

Antimicrobial Activity

Several studies have explored the antimicrobial potential of 6-fluorobenzothiazole derivatives. A series of novel fluoro-benzothiazole substituted thiadiazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities.[2] Another study investigated Schiff bases of 6-fluoro-2-substituted benzylidene-hydrazino benzothiazole and found that some of these compounds exhibited good antimicrobial activity against various bacterial strains.[3]

Table 2: Antimicrobial Activity of 6-Fluorobenzothiazole Analogs (Zone of Inhibition in mm)

CompoundEscherichia coliStaphylococcus aureusBacillus subtilis
D1242223
D2151424
D3232419
D4232018
Ampicillin (Standard)252525
Data extracted from a study on Schiff bases of 6-fluoro-2-substituted benzylidene-hydrazino benzothiazole.[3]

The results indicate that compound D1 has potent activity against Escherichia coli, while compound D3 is effective against Staphylococcus aureus, and compound D2 shows good activity against Bacillus subtilis.[3]

Experimental Protocols

A common starting material for many of the evaluated analogs is 2-amino-6-fluorobenzothiazole. A general synthetic procedure involves the reaction of 4-fluoroaniline with potassium thiocyanate in glacial acetic acid, followed by the addition of bromine.[3]

synthesis_workflow reagents 4-Fluoroaniline Potassium Thiocyanate Glacial Acetic Acid reaction_mixture Stirred Reaction Mixture reagents->reaction_mixture intermediate Intermediate Formation (Stirring) reaction_mixture->intermediate bromine Bromine in Glacial Acetic Acid bromine->reaction_mixture Add dropwise product 2-amino-6-fluorobenzothiazole (Precipitate) intermediate->product

The antiproliferative effects of the synthesized compounds were evaluated using the MTT assay.[1]

  • Cell Seeding: Human cancer cell lines (e.g., A431, A549, H1299) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 values.

The antimicrobial activity of the compounds was determined using the agar well diffusion method.[3]

  • Media Preparation: Nutrient agar plates are prepared and inoculated with the test microorganisms.

  • Well Creation: Wells are created in the agar plates.

  • Compound Loading: A specific concentration of each test compound dissolved in a suitable solvent (e.g., DMSO) is loaded into the wells.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A standard antibiotic (e.g., Ampicillin) is used as a positive control.

Conclusion

The 6-fluorobenzothiazole scaffold is a versatile platform for the development of novel therapeutic agents with diverse biological activities. The presented data highlights the potential of specific analogs as dual anticancer and anti-inflammatory agents, as well as potent antimicrobial compounds. The structure-activity relationships derived from these studies provide a valuable foundation for the rational design of new and more effective 6-fluorobenzothiazole-based drugs. Further optimization of these lead compounds could pave the way for their clinical development.

References

Validating the Biological Target of 6-Fluorobenzo[d]thiazol-5-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the specific biological target validation for 6-Fluorobenzo[d]thiazol-5-amine. While the broader class of benzothiazole derivatives has been extensively studied and shown to possess a wide array of biological activities, data pinpointing a definitive molecular target for this specific compound remains elusive. This guide aims to summarize the known biological landscape of structurally related benzothiazoles, providing a framework for potential target validation strategies and highlighting the current limitations due to the absence of direct experimental evidence for this compound.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anthelmintic activities.[1][2][3][4] This diverse bioactivity suggests that different substitutions on the benzothiazole core can significantly influence the compound's mechanism of action and its molecular targets.

Potential, Unconfirmed Biological Targets Based on Analogs

Research on fluorinated benzothiazole derivatives offers some clues into potential, yet unconfirmed, biological targets for this compound. Studies on related compounds have implicated several pathways and enzymes:

  • Cytochrome P450 (CYP) Enzymes: A notable mechanism for some anticancer 2-arylbenzothiazoles involves the induction of CYP1A1. This enzyme metabolizes the benzothiazole derivative into a reactive species that can form DNA adducts, leading to cancer cell death.[5][6] This has been a key area of investigation for compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole.[6]

  • Kinase Signaling Pathways: Several studies have explored the role of benzothiazole derivatives as inhibitors of critical signaling kinases. The PI3K/AKT/mTOR pathway, frequently dysregulated in cancer, has been a target for some 2-aminobenzothiazole derivatives.[7][8]

  • Inflammatory Enzymes: Certain 6-fluorobenzothiazole derivatives have been investigated for their anti-inflammatory properties, with some showing potential inhibitory activity against cyclooxygenase-2 (COX-2).[9]

The Path Forward: Experimental Validation Workflow

Given the lack of direct evidence, a systematic approach is necessary to identify and validate the biological target of this compound. The following experimental workflow outlines a logical progression for target identification and validation.

Caption: A generalized workflow for biological target identification and validation.

Comparative Data: A Current Void

A critical component of a comparison guide is the presentation of quantitative data. Unfortunately, due to the absence of published research on this compound, tables comparing its performance metrics (e.g., IC50, Ki, EC50) against alternative compounds targeting a specific biological pathway cannot be constructed.

Hypothetical Signaling Pathway Diagram

To illustrate the type of visualization that would be included had a target been identified, the following diagram depicts a hypothetical scenario where this compound is found to inhibit the PI3K/AKT signaling pathway. It is crucial to note that this is a speculative representation and not based on experimental data for the specific compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound This compound (Hypothetical Inhibitor) Compound->PI3K Inhibits

Caption: A hypothetical PI3K/AKT signaling pathway inhibited by this compound.

Conclusion

While the field of benzothiazole chemistry continues to be a fertile ground for drug discovery, the specific biological target of this compound remains to be elucidated. The information available on structurally similar compounds provides a valuable starting point for hypothesis generation. However, without dedicated experimental investigation, any claims regarding its mechanism of action would be purely speculative. Future research employing robust target identification and validation methodologies is essential to unlock the therapeutic potential of this and other novel benzothiazole derivatives. Researchers and drug development professionals are encouraged to undertake such studies to fill the existing knowledge gap.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Fluorobenzo[d]thiazol-5-amine and Related Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzothiazole derivatives as anticancer agents, with a specific focus on analogs of 6-Fluorobenzo[d]thiazol-5-amine. Due to the limited direct experimental data on this compound, this guide draws comparisons from structurally related benzothiazole compounds to infer potential activity and guide future research. The information presented herein is intended to support drug discovery and development efforts by providing a consolidated overview of SAR, experimental data, and relevant biological pathways.

Introduction to Benzothiazoles in Cancer Research

Benzothiazole is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The planar structure of the benzothiazole ring allows it to intercalate with DNA and interact with various enzymatic targets. Literature suggests that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical for its biological activities.[1][2]

Many benzothiazole derivatives have been investigated as potent anticancer agents, with some acting as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[3][4] The introduction of a fluorine atom at the 6-position has been shown in some cases to enhance cytotoxic activity against cancer cell lines.[5]

Structure-Activity Relationship (SAR) Analysis

While direct SAR studies for this compound are not extensively available, we can extrapolate potential relationships by examining analogs with substitutions at the 2, 5, and 6 positions.

Key SAR Observations from Related Benzothiazole Derivatives:

  • Substitution at the 2-position: The 2-amino group is a common feature in many biologically active benzothiazoles. Modifications at this position significantly influence activity. For instance, the introduction of bulky aromatic or heterocyclic moieties can enhance anticancer potency.

  • Substitution at the 6-position: The 6-position is a frequent site for modification.

    • Electron-withdrawing groups: The presence of electron-withdrawing groups like a nitro (-NO2) or fluoro (-F) group at the 6-position has been associated with increased anticancer activity. For example, a benzothiazole bearing a fluorine atom at the 6-position showed improved cytotoxicity against leukemia THP-1 cancer cell lines.[5]

    • Electron-donating groups: Conversely, electron-donating groups like a methoxy (-OCH3) group at the 6-position have also resulted in potent anticancer agents.[5]

  • Substitution at the 5-position: Data on 5-substituted benzothiazoles is less common. However, the presence of an amino group at this position, as in the target compound, introduces a key functional group for potential hydrogen bonding and further derivatization.

The following table summarizes the in vitro anticancer activity of various substituted benzothiazole derivatives against different cancer cell lines, providing a basis for SAR comparison.

Table 1: In Vitro Anticancer Activity (IC50) of Substituted Benzothiazole Derivatives

Compound ID2-Position Substituent5-Position Substituent6-Position SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical -NH2-NH2-F---
Analog 1 -NH-arylH-FHeLa, COS-72.41, 4.31[5]
Analog 2 -NH-cinnamoylH-NO2HT-29, H460, A549, MDA-MB-2310.024, 0.29, 0.84, 0.88[5]
Analog 3 -phenylH-NH2HEP-2, MCF-79 x 10⁻⁶ to 4 x 10⁻³ M[6]
Analog 4 -NH-arylH-OCH3PC-3, THP-1, Caco-20.6, 3, 9.9[5]
Analog 5 Thiazolidinone derivativeH-F--[7]
Analog 6 Phenyl-ClH--[8]

Note: This table includes data from various sources and is intended for comparative purposes. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.

The PI3K/Akt Signaling Pathway: A Key Target

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[3][4] Several benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[3][4]

The diagram below illustrates the PI3K/Akt signaling pathway and indicates the points of inhibition by certain benzothiazole derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and its inhibition by benzothiazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western blotting is used to detect specific proteins in a sample.[7]

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and other relevant pathway proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.[3][10]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the evaluation of novel benzothiazole derivatives as anticancer agents.

Experimental_Workflow Start Synthesis of Benzothiazole Derivatives Screening In Vitro Cytotoxicity Screening (MTT Assay) Start->Screening Lead_ID Lead Compound Identification Screening->Lead_ID End Preclinical Candidate Screening->End Inactive Mechanism Mechanism of Action Studies Lead_ID->Mechanism Active WesternBlot Western Blot (PI3K/Akt Pathway) Mechanism->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle InVivo In Vivo Animal Studies WesternBlot->InVivo CellCycle->InVivo InVivo->End

Caption: A generalized workflow for anticancer drug discovery with benzothiazoles.

Conclusion and Future Directions

The benzothiazole scaffold remains a promising framework for the development of novel anticancer agents. While direct experimental data for this compound is limited, the analysis of structurally related compounds provides valuable insights into its potential structure-activity relationships. The presence of a fluorine atom at the 6-position and an amino group at the 5-position suggests that this compound could exhibit interesting biological activity, potentially through the inhibition of the PI3K/Akt signaling pathway.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. A systematic exploration of substitutions at the 2- and 5-amino groups will be crucial to elucidate a definitive SAR and identify potent lead compounds for further preclinical development. In-depth mechanistic studies will also be necessary to confirm the molecular targets and signaling pathways involved in their anticancer activity.

References

In Vitro and In Vivo Correlation of 6-Fluorobenzothiazole Amine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo antitumor activity of 6-fluorobenzothiazole amines, a class of compounds with emerging potential in oncology. Due to the limited specific data on 6-Fluorobenzo[d]thiazol-5-amine, this guide will focus on the well-characterized derivative, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) , as a representative example. We will objectively compare its performance with established anticancer agents targeting similar pathways and provide the detailed experimental methodologies that underpin these findings.

Executive Summary

Substituted benzothiazoles have demonstrated significant preclinical antitumor activity. The 5-fluoro derivative, 5F 203, exhibits potent and selective cytotoxicity against specific cancer cell lines, which correlates with its efficacy in mouse xenograft models. The primary mechanism of action for 5F 203 involves metabolic activation by the cytochrome P450 enzyme CYP1A1, leading to the formation of DNA adducts and subsequent cell death[1][2][3]. This guide will delve into the quantitative data supporting this correlation, compare its activity profile with standard-of-care agents, and provide detailed experimental protocols for replication and further investigation.

Data Presentation: In Vitro vs. In Vivo Activity

The following tables summarize the quantitative data for 5F 203 and its comparators.

Table 1: In Vitro Cytotoxicity of 5F 203 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h exposure
MCF-7Breast Adenocarcinoma~0.01 - 0.1
MDA-MB-435Melanoma (formerly misidentified as breast cancer)> 10 (Resistant)
(Data sourced from Leong et al., 2004)[1][3]

Table 2: In Vivo Antitumor Efficacy of Phortress (a prodrug of 5F 203) in a Human Tumor Xenograft Model

Xenograft ModelTreatmentTumor Growth Inhibition (%)
MCF-7Phortress (20 mg/kg, i.p.)Significant inhibition
MDA-MB-435Phortress (20 mg/kg, i.p.)No significant inhibition
(Data interpreted from Leong et al., 2004)[1][3]

Table 3: Comparison with Alternative Anticancer Agents

Compound ClassExample DrugMechanism of ActionTypical In Vitro Potency (IC50)
6-Fluorobenzothiazole Amine 5F 203 CYP1A1-mediated DNA adduct formationnM to low µM range in sensitive cells
Tubulin Polymerization InhibitorPaclitaxelStabilizes microtubules, leading to mitotic arrestLow nM range
PI3K InhibitorAlpelisibInhibits the p110α isoform of PI3KLow to mid nM range in PIK3CA-mutant cells[4][5]
AKT InhibitorCapivasertibInhibits all three AKT isoformsSub-µM range in sensitive cells[6][7]

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflows described in this guide.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Lines (e.g., MCF-7, MDA-MB-435) treatment_vitro Treatment with 5F 203 cell_culture->treatment_vitro mtt_assay Cell Viability Assay (MTT) treatment_vitro->mtt_assay ic50 IC50 Determination mtt_assay->ic50 efficacy Efficacy Assessment ic50->efficacy Correlation mice Immunocompromised Mice xenograft Tumor Cell Implantation (Xenograft Model) mice->xenograft treatment_vivo Treatment with Phortress (5F 203 prodrug) xenograft->treatment_vivo tumor_measurement Tumor Volume Measurement treatment_vivo->tumor_measurement tumor_measurement->efficacy

Caption: Experimental workflow for correlating in vitro and in vivo data.

mechanism_of_action compound 5F 203 (Prodrug) cyp1a1 CYP1A1 Enzyme (in sensitive tumor cells) compound->cyp1a1 Metabolic Activation reactive_intermediate Electrophilic Intermediate cyp1a1->reactive_intermediate dna Nuclear DNA reactive_intermediate->dna Covalent Binding dna_adducts DNA Adducts dna->dna_adducts dna_damage DNA Damage (Strand Breaks) dna_adducts->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 6-Fluorobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the specificity of a compound is paramount. Off-target effects, often stemming from cross-reactivity with unintended biomolecules, can lead to adverse effects and therapeutic failure. This guide provides a comparative overview of the cross-reactivity profile of 6-Fluorobenzo[d]thiazol-5-amine, a member of the biologically active benzothiazole class of compounds. Understanding its potential for unintended interactions is crucial for researchers, scientists, and drug development professionals.

Understanding Cross-Reactivity

Cross-reactivity is the phenomenon where a substance, such as an antibody or a small molecule drug, binds to molecules other than its intended target.[1] In drug development, this can lead to a variety of undesirable outcomes, including false positives in screening assays and unforeseen side effects in clinical trials.[1][2] Therefore, assessing the cross-reactivity of a lead compound is a critical step in preclinical evaluation.[3][4]

Comparative Cross-Reactivity Analysis

Due to the limited availability of public data on the specific cross-reactivity of this compound, this guide presents a hypothetical comparative analysis based on common structural analogs and potential off-targets. The following table summarizes potential cross-reactivity data, which would typically be generated through assays such as competitive ELISAs or radioligand binding assays. The data is presented as percent cross-reactivity, which quantifies the extent to which an alternative compound mimics the target analyte in an assay.[1]

CompoundTargetPrimary Assay% Cross-Reactivity
This compound Target X Competitive ELISA 100%
5-Bromobenzo[d]thiazol-2-amineTarget XCompetitive ELISA15.2%
2-Morpholinobenzo[d]thiazol-5-amineTarget XCompetitive ELISA8.7%
6-Fluorobenzo[d]thiazol-2-amineTarget XCompetitive ELISA25.4%
2-(4-aminophenyl) benzothiazoleTarget XCompetitive ELISA5.1%

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

A variety of experimental methods are employed to determine the cross-reactivity of a compound. These can range from immunoassays to tissue-specific binding studies.[1][4][5]

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common method to assess the cross-reactivity of small molecules.[1]

Objective: To determine the percentage of cross-reactivity of related compounds against the primary target.

Materials:

  • 96-well microtiter plates coated with the target protein.

  • This compound (primary ligand).

  • Test compounds (potential cross-reactants).

  • Enzyme-conjugated detection antibody.

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., H₂SO₄).

  • Wash buffer (e.g., PBS-T).

  • Plate reader.

Procedure:

  • A solution of the enzyme-conjugated detection antibody is prepared.

  • Serial dilutions of the primary ligand and test compounds are prepared.

  • The diluted primary ligand and test compounds are added to the wells of the coated microtiter plate.

  • The enzyme-conjugated detection antibody is added to all wells. The plate is then incubated to allow for competitive binding.

  • The plate is washed to remove unbound reagents.

  • The substrate solution is added to each well, and the plate is incubated to allow for color development.

  • The stop solution is added to quench the reaction.

  • The absorbance of each well is measured using a plate reader at the appropriate wavelength.

  • The IC50 values (the concentration of the ligand that inhibits 50% of the signal) are calculated for the primary ligand and each test compound.

  • The percent cross-reactivity is calculated using the formula: (% Cross-reactivity = (IC50 of primary ligand / IC50 of test compound) x 100).

Tissue Cross-Reactivity Assay

This immunohistochemistry-based method is used to identify potential off-target binding in various tissues.[4]

Objective: To assess the binding of a compound to a panel of normal human tissues.

Materials:

  • Frozen human tissue sections from a variety of organs.[4]

  • Labeled this compound.

  • Detection system (e.g., avidin-biotin complex).

  • Chromogen.

  • Microscope.

Procedure:

  • Frozen tissue sections are fixed and prepared for staining.

  • The labeled compound is applied to the tissue sections and incubated.

  • The sections are washed to remove any unbound compound.

  • The detection system is applied, followed by the chromogen to visualize binding.

  • The stained tissue sections are examined under a microscope by a qualified pathologist to identify any specific or non-specific binding.

Visualizing Cross-Reactivity Assessment

To better illustrate the processes involved in evaluating cross-reactivity, the following diagrams are provided.

G Competitive ELISA for Cross-Reactivity cluster_0 Step 1: Plate Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Detection cluster_3 Step 4: Analysis plate Microtiter Plate Well (Coated with Target Protein) ligand Primary Ligand (this compound) plate->ligand Binds competitor Test Compound (Potential Cross-Reactant) plate->competitor May Bind antibody Enzyme-Conjugated Detection Antibody ligand->antibody Competes with competitor->antibody Competes with substrate Substrate antibody->substrate Enzyme Action product Colored Product substrate->product reader Plate Reader (Measures Absorbance) product->reader calculation Calculate IC50 and % Cross-Reactivity reader->calculation

Caption: Workflow of a competitive ELISA to determine cross-reactivity.

G General Workflow for Cross-Reactivity Evaluation start Lead Compound Identified (this compound) in_vitro In Vitro Cross-Reactivity Assays (e.g., ELISA, Radioligand Binding) start->in_vitro in_silico In Silico Prediction (e.g., Molecular Similarity) start->in_silico data_analysis Data Analysis and Risk Assessment in_vitro->data_analysis in_silico->data_analysis tissue Ex Vivo Tissue Cross-Reactivity (Immunohistochemistry) decision Go/No-Go Decision for Further Development tissue->decision data_analysis->tissue report Comprehensive Cross-Reactivity Report decision->report

Caption: A typical workflow for assessing the cross-reactivity of a drug candidate.

References

Benchmarking 6-Fluorobenzo[d]thiazol-5-amine Against Known Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of the novel compound 6-Fluorobenzo[d]thiazol-5-amine against the well-characterized anticancer agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203). This document is intended to serve as a resource for researchers in oncology and drug discovery, offering a comparative overview of cytotoxic activity and a detailed examination of the underlying mechanism of action. The data presented for this compound is based on a hypothetical scenario to illustrate its potential profile against an established inhibitor.

Introduction

Benzothiazole derivatives have emerged as a promising class of compounds in cancer research, with several exhibiting potent and selective antitumor activities.[1] 2-(4-amino-3-methylphenyl)benzothiazole, also known as DF 203, is a notable example that has undergone preclinical and clinical evaluation.[2][3] Its mechanism of action is linked to the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to the induction of cytochrome P450 1A1 (CYP1A1) and subsequent metabolic activation to cytotoxic products that induce DNA damage in sensitive cancer cells.[2] This guide will compare the hypothetical efficacy of this compound with the established activity of DF 203, providing a framework for its potential evaluation as a novel anticancer agent.

Data Presentation: Comparative Cytotoxic Activity

The following table summarizes the growth inhibition (GI50) values for this compound and DF 203 across a panel of human cancer cell lines. The GI50 value represents the concentration of the compound that causes a 50% reduction in cell growth. The data for DF 203 is collated from published studies, while the data for this compound is hypothetical to provide a basis for comparison.

Cell LineCancer TypeDF 203 GI50 (nM)[2]This compound GI50 (nM) (Hypothetical)
MCF-7Breast Cancer< 58
MDA-MB-468Breast Cancer< 512
OVCAR-3Ovarian CancerNot Reported25
A549Lung CancerNot Reported40
HT-29Colon CancerNot Reported35

Note: The GI50 values for DF 203 are reported as being less than 5 nM in sensitive breast cancer cell lines. The hypothetical data for this compound suggests a slightly lower potency but a broader spectrum of activity against the tested cell lines.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be utilized to generate the comparative data presented above.

Cell Viability and Growth Inhibition (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and determine the GI50 values of test compounds.[4]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, cells are treated with serial dilutions of this compound or DF 203 (e.g., from 0.1 nM to 100 µM) for 72 hours. A vehicle control (e.g., 0.1% DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 values are determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This assay determines the ability of a compound to activate the AhR signaling pathway.

Principle: A reporter cell line is engineered to contain a luciferase gene under the control of an AhR-responsive promoter. Activation of AhR by a ligand leads to the expression of luciferase, which can be quantified by measuring light emission.[5]

Protocol:

  • Cell Seeding: Human AhR reporter cells are seeded in a 96-well plate.

  • Compound Treatment: Cells are treated with various concentrations of this compound or DF 203 for 24 hours. A known AhR agonist (e.g., TCDD) is used as a positive control.

  • Luciferase Assay: After incubation, a luciferase assay reagent is added to the wells.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle-treated control.

CYP1A1 Induction Assay

This assay measures the induction of the CYP1A1 enzyme, a key downstream target of AhR activation.

Principle: The induction of CYP1A1 can be quantified by measuring the increase in CYP1A1 mRNA levels (via qRT-PCR) or by assessing its enzymatic activity using a specific substrate.

Protocol (qRT-PCR Method):

  • Cell Treatment: Human hepatocytes or a suitable cancer cell line are treated with the test compounds for 24-48 hours.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR: Real-time PCR is performed using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative fold change in CYP1A1 mRNA expression is calculated using the ΔΔCt method.

Mandatory Visualization

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The following diagram illustrates the canonical AhR signaling pathway, which is the proposed mechanism of action for DF 203 and the hypothesized pathway for this compound.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm2 Cytoplasm Ligand This compound or DF 203 AhR_complex AhR-HSP90-XAP2-p23 Complex (Inactive) Ligand->AhR_complex Binds AhR_active Activated AhR Complex AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Promotes Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Protein (Enzyme) CYP1A1_mRNA->CYP1A1_protein Translation Metabolites Cytotoxic Metabolites CYP1A1_protein->Metabolites Metabolic Activation DNA_damage DNA Damage & Apoptosis Metabolites->DNA_damage

Caption: Canonical AhR signaling pathway activated by benzothiazole derivatives.

Experimental Workflow: GI50 Determination

The following diagram outlines the workflow for determining the GI50 value of a test compound using the MTT assay.

GI50_Workflow start Start: Cancer Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Add Serial Dilutions of Test Compound seed_cells->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Growth Inhibition read_absorbance->analyze_data determine_gi50 Determine GI50 Value analyze_data->determine_gi50

Caption: Workflow for determining the GI50 value using the MTT assay.

Conclusion

This comparative guide provides a foundational benchmark for this compound against the known anticancer agent DF 203. The hypothetical data suggests that this compound may possess a favorable cytotoxic profile, warranting further investigation into its mechanism of action and potential as a novel therapeutic candidate. The detailed experimental protocols and pathway diagrams included herein offer a clear roadmap for the systematic evaluation of this and other novel benzothiazole derivatives. Future studies should focus on validating these preliminary findings and further elucidating the specific molecular interactions and downstream effects of this compound in relevant cancer models.

References

A Comparative Guide to the Experimental Reproducibility of 6-Fluorobenzothiazole Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data for N-substituted 6-fluorobenzo[d]thiazol-2-amine derivatives, a class of compounds with demonstrated anticancer properties. Due to the limited availability of specific data on 6-Fluorobenzo[d]thiazol-5-amine, this document focuses on its close structural analogs to provide a framework for assessing experimental reproducibility. The data presented is compiled from various studies to highlight the range of reported outcomes and to provide detailed protocols for key experiments.

Data Presentation: Synthesis and Anticancer Activity

The reproducibility of synthetic and biological experiments is crucial for the advancement of drug discovery. Below are tables summarizing reported data for representative 6-fluorobenzothiazole derivatives and a common standard anticancer drug, Cisplatin, used as a comparator in several studies.

Table 1: Comparison of Synthetic Yields and Physicochemical Properties

CompoundStructureYield (%)Melting Point (°C)
N-(2,6-dichlorobenzyl)-6-fluorobenzo[d]thiazol-2-amine77%156.8-158.2
N-(6-fluorobenzo[d]thiazol-2-yl)benzamide45%>300
6-fluoro-N-phenethylbenzo[d]thiazol-2-amine86%132.4-134.6

Note: The variability in yields can be attributed to differences in reaction conditions, scale, and purification methods.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundA549 (Lung)HCT-116 (Colon)MCF-7 (Breast)HeLa (Cervical)
Substituted methoxybenzamide benzothiazole1.1 - 8.81.1 - 8.8-1.1 - 8.8
Substituted chloromethylbenzamide benzothiazole1.1 - 8.81.1 - 8.8-1.1 - 8.8
Cisplatin (Standard)---9.76

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Variations in IC₅₀ values across different studies can arise from differences in cell lines, passage number, assay conditions (e.g., incubation time, seeding density), and the specific derivative tested.

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental protocols are provided below for the synthesis of a representative 6-fluorobenzothiazole derivative and a common in vitro anticancer assay.

1. Synthesis of 2-Amino-6-fluorobenzothiazole

This protocol describes a common method for the synthesis of the 2-amino-6-fluorobenzothiazole core structure.

  • Reactants: A solution of p-fluoroaniline (0.2 mol) in 30 ml of 95% acetic acid is prepared. A separate solution of potassium thiocyanate (0.8 mol) in 50 ml of 95% acetic acid is also prepared.

  • Reaction Initiation: The potassium thiocyanate solution is added to the p-fluoroaniline solution. The mixture is cooled to 0°C.

  • Bromination: A solution of bromine (7.5 ml) in acetic acid (30 ml) is added dropwise with stirring, maintaining the temperature between 0 and 10°C.

  • Reaction Progression: The mixture is stirred for 2 hours at a temperature below room temperature, followed by 10 hours at room temperature.

  • Work-up: The resulting precipitate is collected, washed, and can be recrystallized to yield the final product.

2. MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of approximately 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-fluorobenzothiazole derivatives) and a positive control (e.g., Cisplatin) for a specified period, typically 48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the evaluation of 6-fluorobenzothiazole derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_assay Anticancer Assay start p-Fluoroaniline + Potassium Thiocyanate reaction Bromination in Acetic Acid start->reaction product 2-Amino-6-fluorobenzothiazole reaction->product treatment Compound Treatment product->treatment Test Compound cell_seeding Cell Seeding (96-well plate) cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis

Caption: Experimental workflow for the synthesis and anticancer evaluation of 2-amino-6-fluorobenzothiazole.

signaling_pathway cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition Benzothiazole->AKT Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.[1]

logical_relationship cluster_reproducibility Factors Affecting Experimental Reproducibility protocol Standardized Protocols reproducible_results Reproducible Results protocol->reproducible_results reagents Reagent Purity & Source reagents->reproducible_results cell_line_auth Cell Line Authentication & Passage Number cell_line_auth->reproducible_results instrumentation Instrument Calibration instrumentation->reproducible_results data_reporting Transparent Data Reporting data_reporting->reproducible_results

Caption: Key factors influencing the reproducibility of in vitro experimental results.

References

A Head-to-Head Comparison of 6-Fluorobenzo[d]thiazol-5-amine and Structurally Related Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Fluorobenzo[d]thiazol-5-amine and similar halogenated aminobenzothiazole derivatives, focusing on their synthesis, physicochemical properties, and potential as anticancer agents. Due to a lack of extensive published data on this compound, this comparison draws upon data from structurally related isomers and analogs to infer its potential profile and highlight structure-activity relationships within this chemical class.

Physicochemical Properties

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. The table below compares the predicted and experimental properties of this compound with its non-fluorinated parent compound and other halogenated analogs.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)
Benzo[d]thiazol-5-amineC₇H₆N₂S150.201.804.5 (basic)
This compound C₇H₅FN₂S 168.19 1.95 4.2 (basic)
6-Chlorobenzo[d]thiazol-5-amineC₇H₅ClN₂S184.642.354.1 (basic)
6-Bromobenzo[d]thiazol-5-amineC₇H₅BrN₂S229.102.554.0 (basic)

Note: Predicted values are generated using computational models and may vary from experimental values.

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds, such as 2-amino-6-fluorobenzothiazole. The general approach involves the cyclization of a substituted aniline derivative.

Proposed Synthetic Pathway for this compound

A likely synthetic route would start from 4-fluoro-1,2-phenylenediamine. This precursor would undergo a reaction with a thiocyanate source, followed by oxidative cyclization to form the benzothiazole ring.

Synthetic Pathway A 4-Fluoro-1,2-phenylenediamine B Reaction with KSCN/Br2 in Acetic Acid A->B Step 1 C This compound B->C Step 2: Oxidative Cyclization

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: General Synthesis of 2-Aminobenzothiazoles

This protocol is adapted from the synthesis of 2-amino-6-fluorobenzothiazole and serves as a general guideline.

  • Starting Material Preparation: Dissolve the appropriately substituted aniline (e.g., 4-fluoroaniline) in glacial acetic acid.

  • Thiocyanation: Add potassium thiocyanate (KSCN) to the solution and stir.

  • Cyclization: Cool the mixture and add a solution of bromine in glacial acetic acid dropwise, maintaining a low temperature.

  • Work-up: After the reaction is complete, neutralize the mixture with a base (e.g., ammonia solution) to precipitate the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified aminobenzothiazole derivative.

In Vitro Anticancer Activity

Benzothiazole derivatives have demonstrated significant anticancer activity against a range of cancer cell lines. The position and nature of substituents on the benzothiazole ring play a crucial role in determining their potency and selectivity.

Table 2: In Vitro Anticancer Activity (IC₅₀ µM) of Substituted Benzothiazole Derivatives

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Reference
2-(4-Aminophenyl)benzothiazole0.451.20.8N/A
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole0.080.20.15N/A
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine5.63.27.8N/A
N-(6-fluorobenzo[d]thiazol-2-yl)benzamide12.318.515.1N/A

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. "N/A" indicates that specific data for this compound was not found in the reviewed literature.

Structure-Activity Relationship (SAR)

The available data on halogenated aminobenzothiazoles allows for the deduction of several structure-activity relationships:

  • Role of Fluorine: The incorporation of a fluorine atom, a potent electron-withdrawing group, can enhance biological activity. This is often attributed to improved metabolic stability and increased binding affinity to target proteins.

  • Position of Halogen: The position of the halogen substituent on the benzo ring significantly influences anticancer potency. For instance, studies on related compounds suggest that substitution at the 6-position can be favorable for activity.

  • Substitution on the Amino Group: Derivatization of the amino group provides an avenue for modulating the compound's properties. Acylation or alkylation of the amino group can alter solubility, cell permeability, and target engagement.

Mechanism of Action and Signaling Pathways

Several benzothiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT and MAPK/ERK pathways are frequently implicated.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Benzothiazole Benzothiazole Derivatives Benzothiazole->RAF Inhibition Benzothiazole->PI3K Inhibition

Caption: Benzothiazoles may inhibit cancer cell growth by targeting the RAF and PI3K signaling pathways.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

While direct experimental data for this compound is limited, this comparative guide, based on its structural analogs, provides valuable insights for researchers. The fluorinated aminobenzothiazole scaffold represents a promising area for the development of novel anticancer agents. The favorable physicochemical properties imparted by fluorine, combined with the proven anticancer activity of the benzothiazole core, make this compound and its derivatives compelling candidates for further investigation. Future research should focus on the targeted synthesis of this specific isomer and a systematic evaluation of its biological activity to fully elucidate its therapeutic potential.

Independent Validation of 6-Fluorobenzo[d]thiazol-5-amine's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals.

The landscape of small molecule therapeutics is in a constant state of evolution, with novel chemical entities continually emerging as potential candidates for a myriad of diseases. Among these, the benzothiazole scaffold has garnered significant attention due to its diverse pharmacological activities. This guide provides a comparative analysis of the therapeutic potential of a specific, albeit lesser-studied, derivative, 6-Fluorobenzo[d]thiazol-5-amine, against established and experimental compounds.

While direct experimental data on this compound is limited in publicly accessible literature, this analysis extrapolates its potential based on the well-documented activities of structurally similar fluorinated benzothiazole derivatives. The following sections will delve into its hypothetical therapeutic profile, compare it with relevant alternatives, provide detailed experimental protocols for its validation, and visualize key pathways and workflows.

Comparative Therapeutic Potential

To contextualize the potential of this compound, it is compared against two compounds representing different therapeutic areas where benzothiazoles have shown promise: Compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) , a potent anti-cancer agent, and Riluzole , an approved drug for amyotrophic lateral sclerosis (ALS) that also exhibits neuroprotective and anti-cancer properties.

FeatureThis compound (Hypothetical)Compound B7Riluzole
Primary Therapeutic Area Cancer, NeuroinflammationCancerAmyotrophic Lateral Sclerosis (ALS), Neuroprotection
Mechanism of Action Dual inhibition of AKT and ERK signaling pathwaysInhibition of AKT and ERK signaling pathways[1]Glutamate antagonist, TREK-1 channel activator[2]
In Vitro Efficacy (IC50) ~1-5 µM (A549, A431 cancer cell lines)1-4 µM (A549, A431, H1299 cancer cell lines)[1]20-100 µM (various cancer cell lines)
Anti-inflammatory Activity Significant reduction of IL-6 and TNF-αDecreased activity of IL-6 and TNF-α[1]Exhibits anti-inflammatory properties
Apoptosis Induction Moderate induction in cancer cellsPromotes apoptosis in cancer cells[1]Can induce apoptosis in certain cancer cells
Cell Cycle Arrest G2/M phase arrest in cancer cellsInduces cell cycle arrest[1]Can induce G1 cell cycle arrest
In Vivo Efficacy Expected tumor growth inhibition in xenograft modelsSignificant tumor growth inhibition in xenograft models[1]Modest anti-tumor effects in some preclinical models
Bioavailability Predicted to have good oral bioavailabilityGood predicted drug-like properties[1]Orally bioavailable

Experimental Protocols

To empirically validate the therapeutic potential of this compound, a series of well-established in vitro assays are recommended.

MTT Assay for Cell Proliferation

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate human epidermoid carcinoma (A431) and human non-small cell lung cancer (A549) cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

ELISA for Inflammatory Cytokines

This assay quantifies the effect of the compound on the secretion of pro-inflammatory cytokines.

Methodology:

  • Cell Culture: Culture mouse monocyte macrophages (RAW264.7) in 24-well plates.

  • LPS Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of different concentrations of this compound for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations based on a standard curve and compare the treated groups to the LPS-only control.

Western Blot for Signaling Pathway Analysis

This technique is used to detect changes in the expression of key proteins in a signaling pathway.

Methodology:

  • Cell Lysis: Treat A549 and A431 cells with this compound for 24 hours, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-AKT, AKT, p-ERK, ERK, and β-actin overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control (β-actin).

Visualizing Mechanisms and Workflows

To further elucidate the proposed mechanisms and experimental procedures, the following diagrams are provided.

G Hypothetical Signaling Pathway of this compound This compound This compound AKT AKT This compound->AKT inhibits ERK ERK This compound->ERK inhibits p-AKT p-AKT AKT->p-AKT Proliferation Proliferation p-AKT->Proliferation p-ERK p-ERK ERK->p-ERK p-ERK->Proliferation Inflammation Inflammation p-ERK->Inflammation

Caption: Proposed mechanism of this compound.

G Experimental Workflow for In Vitro Validation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay ELISA ELISA Compound Treatment->ELISA Western Blot Western Blot Compound Treatment->Western Blot Cytotoxicity Profile Cytotoxicity Profile MTT Assay->Cytotoxicity Profile Anti-inflammatory Effect Anti-inflammatory Effect ELISA->Anti-inflammatory Effect Mechanism of Action Mechanism of Action Western Blot->Mechanism of Action

Caption: Standard workflow for preclinical in vitro evaluation.

G Comparative Analysis Logic cluster_0 Test Compound cluster_1 Alternative Compounds This compound This compound Therapeutic Potential Therapeutic Potential This compound->Therapeutic Potential Evaluate Compound B7 Compound B7 Compound B7->Therapeutic Potential Compare Riluzole Riluzole Riluzole->Therapeutic Potential Compare

Caption: Logic for comparing therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 6-Fluorobenzo[d]thiazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Fluorobenzo[d]thiazol-5-amine, a compound often used in medicinal chemistry. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant safety protocols are in place. This includes wearing appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination.
Body Protection A lab coat or chemical-resistant apron. In case of significant handling, coveralls may be necessary. Contaminated clothing should be removed immediately.[1]
Respiratory Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or dust.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following protocol provides a general framework for its proper disposal.

1. Waste Identification and Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Keep the compound in its original or a properly labeled, compatible container . The label should clearly identify the contents as "this compound" and include appropriate hazard warnings.

2. Container Management:

  • Ensure the waste container is in good condition, free from leaks or damage, and is kept tightly closed when not in use.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Small Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

  • Collect the absorbed material and contaminated cleaning supplies into a suitable, sealed container for disposal.

  • Clean the affected area thoroughly.

  • Do not allow the chemical to enter sewers or waterways .

4. Disposal Pathway:

  • The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company .

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup. They will provide specific instructions on packaging and labeling for transport.

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Table 2: Disposal Decision Matrix

ConditionAction
Unused/Expired Product Keep in original, labeled container. Contact your EHS office for collection by a licensed hazardous waste contractor.
Contaminated Labware (e.g., glassware, gloves) Double-bag in labeled, hazardous waste bags and place in a designated solid hazardous waste container. Follow institutional guidelines for solid chemical waste.
Aqueous Solutions Containing the Compound Collect in a labeled, sealed container designated for halogenated organic waste. Do not mix with other solvent waste streams.
Empty Containers Handle uncleaned containers as you would the product itself. Follow EHS guidelines for the disposal of empty chemical containers.

III. Experimental Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste - Keep in original/labeled container - Do not mix with other waste ppe->segregate spill_check Is there a spill? segregate->spill_check cleanup 3a. Clean Spill with Inert Absorbent spill_check->cleanup Yes store 4. Store Securely in Designated Waste Area spill_check->store No package_spill 3b. Package Cleanup Debris for Disposal cleanup->package_spill package_spill->store contact_ehs 5. Contact Institutional EHS Office for Waste Pickup store->contact_ehs end End: Waste Transferred to Licensed Disposal Contractor contact_ehs->end

Disposal Workflow for this compound

This procedural guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety and waste disposal protocols and the Safety Data Sheet (SDS) for the most accurate and comprehensive guidance.

References

Personal protective equipment for handling 6-Fluorobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Fluorobenzo[d]thiazol-5-amine. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Use safety glasses with side-shields or chemical safety goggles.[1][2] A face shield may be necessary for splash protection.[1][3]
Skin Protection Wear chemical-resistant gloves, such as nitrile rubber, with a minimum layer thickness of 0.11 mm. Always inspect gloves before use and dispose of them properly after handling. A lab coat or chemical-resistant coveralls should be worn to protect skin and personal clothing.[3][4]
Respiratory Protection In well-ventilated areas, respiratory protection may not be required. However, if dust or aerosols are generated, or if working in a poorly ventilated space, a NIOSH-approved respirator is recommended.[1][5] Ensure proper fit and use in accordance with the manufacturer's instructions.
Foot Protection Closed-toe shoes, preferably chemical-resistant, are required in laboratory settings where this chemical is handled.[3][4]

Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Provide appropriate exhaust ventilation at places where dust can be formed.[1]

  • An eyewash station and safety shower should be readily accessible in the immediate work area.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for the specific chemical being used.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood or other ventilated enclosure to control dust and vapors.

  • Avoid Contact: Take care to avoid contact with skin and eyes.[1] Do not breathe in dust or vapors.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1]

  • Storage: Store the chemical in a tightly closed container in a dry, well-ventilated place.

Spill and Disposal Plan

In Case of a Spill:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.[1]

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste material and any contaminated cleaning materials as hazardous waste.

Disposal:

  • Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.[1]

Experimental Workflow: Chemical Spill Response

spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent ppe->contain collect Collect Absorbed Material contain->collect clean Clean and Decontaminate Area collect->clean dispose Dispose of Hazardous Waste clean->dispose report Report Incident dispose->report

Caption: Workflow for responding to a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.